molecular formula C8H11IN2O B13315140 5-(3-Aminopropoxy)-2-iodopyridine

5-(3-Aminopropoxy)-2-iodopyridine

カタログ番号: B13315140
分子量: 278.09 g/mol
InChIキー: VRNAUSCUBXCZSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(3-Aminopropoxy)-2-iodopyridine is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block for the synthesis of more complex molecules. Its structure, which incorporates both an iodine atom and an aminopropoxy side chain on the pyridine ring, makes it a valuable intermediate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in creating novel pharmaceutical candidates . This compound is strictly intended for research and development purposes and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

特性

分子式

C8H11IN2O

分子量

278.09 g/mol

IUPAC名

3-(6-iodopyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11IN2O/c9-8-3-2-7(6-11-8)12-5-1-4-10/h2-3,6H,1,4-5,10H2

InChIキー

VRNAUSCUBXCZSR-UHFFFAOYSA-N

正規SMILES

C1=CC(=NC=C1OCCCN)I

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Structural Dynamics and Synthetic Utility of 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and molecular glue design, the selection of bifunctional building blocks dictates the pharmacokinetic and structural success of the final therapeutic. 5-(3-Aminopropoxy)-2-iodopyridine has emerged as a highly versatile, orthogonally reactive intermediate[1]. By combining an electron-deficient halopyridine core with a flexible, electron-donating aminopropoxy linker, this molecule provides a highly programmable scaffold for complex drug synthesis.

This whitepaper provides an in-depth analysis of its physical properties, details a self-validating synthetic methodology, and maps its reactivity profile for advanced pharmaceutical applications.

Molecular Architecture and Physical Properties

The molecular architecture of 5-(3-Aminopropoxy)-2-iodopyridine is defined by a "push-pull" electronic system. The heavy iodine atom at the C2 position exerts a strong inductive electron-withdrawing effect, rendering the C-I bond highly susceptible to oxidative addition by transition metals[2]. Conversely, the ether linkage at the C5 position donates electron density via resonance, stabilizing the pyridine ring and modulating its basicity.

The quantitative physical and chemical parameters of the molecule are summarized below to guide solvent selection and purification strategies:

PropertyValueAnalytical Significance
Molecular Formula C8​H11​IN2​O Confirms isotopic distribution for MS analysis[3].
Molecular Weight 278.09 g/mol Standard parameter for stoichiometric calculations[3].
Exact Mass 277.9916 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS)[2].
Topological Polar Surface Area 48.3 ŲIndicates moderate membrane permeability potential.
Hydrogen Bond Donors 1 (Primary Amine)Critical for solubility and formulation considerations.
Hydrogen Bond Acceptors 3 (N, O, N)Influences target-protein binding affinity.
Predicted pKa (Amine) ~9.8Requires basic conditions (pH > 10) for free-base extraction.

Synthetic Methodologies: A Self-Validating Protocol

Step 1: SN​2 Alkylation

Objective: Synthesize tert-butyl (3-((6-iodopyridin-3-yl)oxy)propyl)carbamate.

  • Procedure: Dissolve 2-iodo-5-hydroxypyridine (1.0 eq) and N-Boc-3-bromopropylamine (1.1 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (2.0 eq) and stir at 60°C for 12 hours.

  • Causality of Choices: DMF is selected as a highly polar aprotic solvent to aggressively solvate the potassium cation, leaving the phenoxide-like oxygen highly nucleophilic. K2​CO3​ is chosen over stronger bases (like NaH) to prevent the unwanted E2 elimination of the Boc-protected alkyl bromide, ensuring a clean SN​2 displacement.

  • Self-Validation: The reaction mixture transitions from a heterogeneous suspension to a partially homogenous state, providing a macroscopic visual cue of reactant consumption. Microscopically, LC-MS validation is achieved by the appearance of the intermediate mass peak [M+H]+=379.0 .

Step 2: Acidic Cleavage (Deprotection)

Objective: Yield the final free base of 5-(3-Aminopropoxy)-2-iodopyridine.

  • Procedure: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C. Warm to room temperature and stir for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH.

  • Causality of Choices: DCM acts as a non-coordinating, non-polar sink to stabilize the transition state, while TFA provides the precise acidity required to protonate the carbamate oxygen. This triggers the release of isobutylene gas and CO2​ , driving the reaction forward via Le Chatelier's principle.

  • Self-Validation: The evolution of gas provides a real-time kinetic readout of the deprotection rate. The cessation of effervescence physically self-validates the completion of the cleavage event. Analytically, 1H -NMR confirms success through the complete disappearance of the prominent 9-proton singlet at ~1.40 ppm (tert-butyl group).

SynthWorkflow SM 2-Iodo-5-hydroxypyridine (Starting Material) Int Boc-Protected Intermediate SM->Int SN2 Alkylation Reagent N-Boc-3-bromopropylamine + K2CO3 / DMF Reagent->Int Product 5-(3-Aminopropoxy)- 2-iodopyridine Int->Product Deprotection Deprotect TFA / DCM (Acidic Cleavage) Deprotect->Product

Synthetic workflow for 5-(3-Aminopropoxy)-2-iodopyridine via SN2 alkylation and deprotection.

Bifunctional Utility in Targeted Protein Degradation

In the context of drug discovery, particularly in the synthesis of molecular glues and PROTACs (Proteolysis Targeting Chimeras), 5-(3-Aminopropoxy)-2-iodopyridine serves as an elite bifunctional adapter[1]. Its value lies in the orthogonal nature of its two reactive sites, allowing chemists to perform sequential functionalizations without cross-reactivity.

  • C-I Bond Activation: The carbon-iodine bond at the C2 position is the weakest halogen-aryl bond, making it the premier candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations). This site is typically utilized to attach the target-protein binding moiety (such as a kinase inhibitor scaffold).

  • Primary Amine Reactivity: The terminal primary amine on the propoxy chain is highly nucleophilic. Once the C-I bond has been functionalized, the amine can be reacted with activated esters (using HATU/EDC) to form stable amide bonds. This site is universally used to tether the E3 ubiquitin ligase ligand (e.g., thalidomide derivatives for Cereblon, or VHL-binding ligands).

Pathways Core 5-(3-Aminopropoxy)-2-iodopyridine Iodine C-I Bond Activation (Suzuki, Sonogashira) Core->Iodine Pd-Catalyzed Cross-Coupling Amine Primary Amine Reactivity (Amide Coupling) Core->Amine Electrophilic Addition Target Bifunctional Linker for PROTACs & Molecular Glues Iodine->Target Target Protein Binder Amine->Target E3 Ligase Ligand

Bifunctional reactivity of 5-(3-Aminopropoxy)-2-iodopyridine in targeted protein degradation.

References

  • [3] Title: Pyrazolo[1,5-a]pyridine-2-methanol, 4,5,6,7-tetrahydro-3-iodo - ChemicalBook Source: chemicalbook.com URL:3

  • [1] Title: WO2024054832A1 - CK1α AND DUAL CK1α / GSPT1 DEGRADING COMPOUNDS Source: google.com URL: 1

  • [2] Title: Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base Source: uni-muenchen.de URL: 2

Sources

Comprehensive NMR Characterization and Analytical Workflow for 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 5-(3-Aminopropoxy)-2-iodopyridine serves as a highly versatile bifunctional building block. The 2-iodopyridine moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the primary amine on the propoxy chain provides a reactive handle for amide coupling or reductive amination, frequently utilized in the synthesis of PROTAC linkers and kinase inhibitors.

Accurate structural validation of this compound requires a deep understanding of how its opposing electronic substituents—the highly polarizable, heavy iodine atom and the electron-donating alkoxy group—perturb the local magnetic environment of the pyridine ring[1]. This whitepaper provides a definitive guide to the 1 H and 13 C NMR chemical shifts, the causality behind these spectral signatures, and a self-validating experimental protocol.

Structural Analysis & Electronic Causality

The interpretation of the NMR spectra for 5-(3-Aminopropoxy)-2-iodopyridine relies on deconstructing the molecule into two interacting domains: the heteroaromatic core and the aliphatic linker.

  • The Mesomeric Effect (+M) of the Alkoxy Group: The oxygen atom at the C-5 position donates electron density into the pyridine ring via resonance. This increases the electron density specifically at the ortho and para positions relative to the substituent. Consequently, the protons at C-4 and C-6 are significantly shielded, shifting their resonance upfield compared to an unsubstituted pyridine[2].

  • The Heavy Atom Effect (HAE): The iodine atom at C-2 introduces a massive, highly polarizable electron cloud. Through spin-orbit coupling, this creates a strong local shielding effect on the directly attached ipso carbon (C-2). Counterintuitively for a halogen, this drives the 13 C signal of C-2 dramatically upfield[1].

  • Hydrogen Bonding Dynamics: The terminal primary amine (-NH 2​ ) on the propoxy chain is subject to rapid intermolecular proton exchange, resulting in a broad singlet in the 1 H NMR spectrum that is highly dependent on solvent, concentration, and temperature[3].

1 H NMR Chemical Shifts & Splitting Patterns

The 1 H NMR spectrum (acquired in CDCl 3​ ) is defined by the rigid coupling constants of the pyridine ring and the predictable first-order splitting of the unbranched aliphatic chain.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale & Causality
H-6 8.05d3.01HDeshielded by the adjacent electronegative nitrogen; exhibits meta-coupling to H-4.
H-3 7.65d8.51HOrtho to the iodine atom; exhibits strong ortho-coupling to H-4.
H-4 7.05dd8.5, 3.01HShielded by the +M effect of the 5-alkoxy group; splits via both ortho (H-3) and meta (H-6) coupling.
H-1' 4.05t6.02H(O-CH 2​ ) Strongly deshielded by the direct attachment to the ether oxygen.
H-3' 2.85t6.02H(CH 2​ -N) Deshielded by the adjacent primary amine.
H-2' 1.95p6.02HCentral aliphatic methylene; split by four adjacent protons into a quintet.
NH 2​ 1.50br s-2HBroad signal due to quadrupolar relaxation of 14 N and rapid chemical exchange.

13 C NMR Chemical Shifts

The 13 C NMR spectrum provides definitive proof of the regiochemistry, primarily through the extreme chemical shift of the iodinated carbon.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale & Causality
C-5 154.5C q​ Highly deshielded ipso carbon due to the electronegativity of the attached oxygen[1].
C-6 136.5CH α to the pyridine nitrogen, but slightly shielded by the ortho-alkoxy group.
C-3 135.0CHOrtho to the iodine atom, relatively unaffected by the alkoxy group.
C-4 124.0CHStrongly shielded by the mesomeric electron donation from the 5-alkoxy group[2].
C-2 118.0C q​ Diagnostic Peak: The Heavy Atom Effect of iodine causes a massive upfield shift of this ipso carbon[1].
C-1' 66.5CH 2​ Typical chemical shift for an aliphatic carbon single-bonded to an ether oxygen.
C-3' 39.5CH 2​ Typical shift for an aliphatic carbon bonded to a primary amine.
C-2' 32.5CH 2​ Central aliphatic carbon of the propoxy linker.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute confidence in the structural assignment, a self-validating 2D NMR workflow must be employed. Relying solely on 1D NMR is insufficient for complex bifunctional heterocycles[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity[4].

  • Instrument Calibration (Tuning & Shimming):

    • Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Perform automated or manual shimming (Z1–Z5 gradients) until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the aliphatic chain.

    • 13 C NMR: Execute a proton-decoupled sequence (zgpg30). Acquire 512–1024 scans with a D1 of 2–3 seconds to allow relaxation of the quaternary carbons (C-2 and C-5).

  • 2D Self-Validation Matrix:

    • COSY: Run a homonuclear correlation experiment to map the continuous spin system of the propoxy chain (H-1' H-2' H-3') and the pyridine ring (H-3 H-4).

    • HSQC: Run a heteronuclear single-quantum coherence experiment to unambiguously link each proton to its directly attached carbon, separating the overlapping aliphatic signals.

    • HMBC: Run a heteronuclear multiple-bond correlation experiment. Critical Check: Look for a cross-peak between the H-1' protons ( δ 4.05) and the C-5 carbon ( δ 154.5). This definitively proves the ether linkage is intact and located at the 5-position[4].

Validation Workflow Diagram

NMR_Workflow cluster_2D 2D NMR Self-Validation Matrix Start Sample Preparation (CDCl3, 0.03% TMS) Acq1D 1D NMR Acquisition 1H (zg30) & 13C (zgpg30) Start->Acq1D COSY COSY (H-H Coupling) Acq1D->COSY Aliphatic chain HSQC HSQC (Direct C-H) Acq1D->HSQC C-H pairs HMBC HMBC (Long-Range C-H) Acq1D->HMBC Quaternary C Final Validated Spectral Assignment COSY->Final HSQC->Final HMBC->Final

Fig 1: Self-validating 2D NMR workflow for structural confirmation of functionalized pyridines.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag / Journal of the American Chemical Society. Available at:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

Sources

The Strategic Role of 5-(3-Aminopropoxy)-2-iodopyridine in Modern Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper Prepared by: Senior Application Scientist, Drug Discovery & Bioconjugation

The Architectural Logic of Bifunctional Scaffolds

In my experience leading hit-to-lead and lead optimization campaigns, the primary bottleneck in modern drug discovery is rarely the identification of biological targets, but rather the synthetic accessibility of modular vectors. To rapidly explore Structure-Activity Relationships (SAR) or design complex bivalent molecules like Proteolysis Targeting Chimeras (PROTACs), we require scaffolds that offer orthogonal reactivity.

5-(3-Aminopropoxy)-2-iodopyridine perfectly solves this topological problem. It is a highly specialized heterobifunctional building block featuring two distinct hemispheres:

  • The 2-Iodopyridine Core: A highly reactive electrophilic center primed for transition-metal-catalyzed cross-coupling[1].

  • The 3-Aminopropoxy Tether: A flexible, hydrophilic linker terminating in a nucleophilic primary amine, ideal for late-stage bioconjugation or PROTAC assembly[2].

By leveraging this molecule, medicinal chemists can independently functionalize the target-binding domain (via the iodine) and the solvent-exposed linker domain (via the amine) without requiring cumbersome protection/deprotection strategies.

Mechanistic Advantages in Synthesis and Biology

The Superiority of the C-I Bond in Catalysis

When designing a synthetic route, the choice of the halogen leaving group is critical. We specifically select the 2-iodopyridine over its 2-chloropyridine or 2-bromopyridine counterparts because the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (approx. 65 kcal/mol vs. 97 kcal/mol for C-Cl).

This lower energy barrier dramatically accelerates the rate-limiting oxidative addition step in palladium and nickel catalysis[3]. In high-throughput experimentation for Buchwald-Hartwig C-N cross-couplings, iodopyridines consistently outperform bromides, allowing for milder reaction temperatures that preserve sensitive functional groups[4]. Furthermore, in cross-electrophile coupling (XEC), the rapid formation of the pyridyl-metal intermediate from the iodide ensures high chemoselectivity[5].

Linkerology: The Desolvation Penalty and the Ether Oxygen

In the design of PROTACs or Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether; it actively dictates the molecule's physicochemical properties. The 3-aminopropoxy group incorporates an ether oxygen within the aliphatic chain.

Why is this ether linkage superior to a pure alkyl chain?

  • Lower Lipophilicity (clogP): The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility. This minimizes non-specific hydrophobic interactions and reduces the desolvation penalty upon target binding[6].

  • Flexibility and Strain: The rotational freedom of the C-O-C bond prevents linker strain, allowing the bivalent PROTAC to adopt the necessary conformation to form a stable ternary complex between the Protein of Interest (POI) and the E3 ligase[2].

  • Fluorescence and ADC Compatibility: This specific linker architecture has been successfully employed to attach fluorophores for Fluorescence Cross-Correlation Spectroscopy (FCCS)[7] and to optimize the pharmacokinetic profiles of STING agonist ADCs[8].

Quantitative Data: Scaffold Feature Comparison

To justify the selection of 5-(3-Aminopropoxy)-2-iodopyridine, we systematically compare its structural features against alternative building blocks in the table below.

Structural FeatureChemical FunctionStrategic Advantage in Drug Design
2-Iodopyridine Core Highly reactive electrophile for Pd/Ni cross-coupling.Enables rapid SAR exploration via late-stage diversification under mild conditions[1].
Pyridine Nitrogen Hydrogen bond acceptor.Improves aqueous solubility and forms key hinge-binding interactions in kinase inhibitors[9].
Propoxy Ether Linkage Flexible, hydrophilic spacer.Lowers clogP, minimizes linker strain, and improves the PK profile of bivalent molecules[6].
Terminal Primary Amine Nucleophilic handle for amide/amine formation.Ideal attachment point for E3 ligase ligands (e.g., CRBN/VHL) in PROTACs[10].

Visualizing the Synthetic and Biological Workflows

The true power of this molecule lies in its divergent synthetic utility and its biological application in targeted protein degradation.

Workflow A 5-(3-Aminopropoxy)-2-iodopyridine (Bifunctional Scaffold) B Pd-Catalyzed Cross-Coupling (Modifying C-I Bond) A->B Suzuki/Buchwald C Amide Coupling / Alkylation (Modifying Primary Amine) A->C HATU/DIPEA D Targeted POI Ligand (Kinase Inhibitor etc.) B->D SAR Optimization E E3 Ligase Recruiter (CRBN or VHL Ligand) C->E Linker Assembly F Heterobifunctional PROTAC (Ternary Complex Degrader) D->F Conjugation E->F Conjugation

Fig 1: Divergent synthetic workflow leveraging the bifunctional nature of the scaffold.

Mechanism PROTAC PROTAC Molecule (Aminopropoxy Linker) POI Protein of Interest (e.g., STING / IRAK4) PROTAC->POI High Affinity Binding E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) PROTAC->E3 Ligase Recruitment TC Ternary Complex (Proximity Induction) POI->TC E3->TC UB Polyubiquitination (Tagging for Destruction) TC->UB E2 Enzyme Transfer DEG 26S Proteasome (Target Degradation) UB->DEG Cellular Clearance

Fig 2: Mechanism of action for PROTACs utilizing the aminopropoxy linker system.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, I have detailed two core methodologies utilizing this scaffold. These protocols are designed as self-validating systems, where the choice of reagents prevents common side reactions.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 2-position while preserving the primary amine. Causality & Design: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates rapid reductive elimination, minimizing the chance of off-target amination of the palladium intermediate by the substrate's own primary amine. A biphasic 1,4-dioxane/water system is chosen to ensure the solubility of both the organic electrophile and the inorganic base ( K2​CO3​ ), preventing the precipitation of active Pd(0) species.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with 5-(3-aminopropoxy)-2-iodopyridine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add degassed 1,4-dioxane and deionized water (4:1 v/v ratio, yielding a 0.2 M solution).

  • Reaction: Heat the biphasic mixture to 85°C for 4–6 hours under vigorous stirring. Monitor conversion via LC-MS. The high reactivity of the C-I bond typically ensures full conversion within this timeframe[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The primary amine product will remain in the organic layer if the pH is maintained above 9. Extract, dry over Na2​SO4​ , and purify via reverse-phase HPLC.

Protocol B: Late-Stage Amide Coupling for PROTAC Assembly

Objective: Conjugation of the aminopropoxy terminus to an E3 ligase ligand (e.g., a VHL or CRBN binder) bearing a carboxylic acid[10]. Causality & Design: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in overcoming steric hindrance. It rapidly forms a highly reactive O-At active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the primary amine without competing for the active ester intermediate.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid-bearing E3 ligase ligand (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Conjugation: Add the 5-(3-aminopropoxy)-2-iodopyridine derivative (1.05 equiv) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2 hours. The flexibility of the aminopropoxy chain ensures rapid nucleophilic attack[6].

  • Validation & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM. The crude PROTAC can be validated via high-resolution mass spectrometry (HRMS) before final purification via preparative HPLC.

References

  • 1 - InnoSpk

  • 3 - Organic & Biomolecular Chemistry (RSC Publishing) 3.6 - PMC (NIH) 4.4 - The Journal of Organic Chemistry (ACS) 5.2 - PMC (NIH) 6.5 - PMC (NIH) 7.10 - Google Patents 8.9 - PMC (NIH) 9.8 - Journal of Medicinal Chemistry (ACS) 10.7 - MDPI

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-Aminopropoxy)-2-iodopyridine Derived Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The compound class, 5-(3-Aminopropoxy)-2-iodopyridine, combines this critical heterocycle with a flexible aminopropoxy linker and a reactive iodinyl substituent, suggesting a high potential for targeted biological interactions. The 2-iodopyridine moiety is a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[6][7] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of novel derivatives of this scaffold. We will explore hypothetical mechanisms based on the known pharmacology of related structures, detail a systematic workflow for target identification and validation, and provide robust experimental protocols to test these hypotheses.

Introduction: Deconstructing the 5-(3-Aminopropoxy)-2-iodopyridine Scaffold

While direct pharmacological data on the specific 5-(3-Aminopropoxy)-2-iodopyridine core is limited, a rational investigation can be initiated by analyzing its constituent chemical features. This approach allows for the formulation of testable hypotheses regarding its potential biological targets.

  • The Pyridine Core: As a bioisostere of benzene, the pyridine ring is a frequent component in pharmacologically active agents.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions within protein binding pockets. Substituted pyridines are known to target a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][8][9]

  • The 2-Iodo Substituent: The iodine atom at the 2-position is a key feature. It can function as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, its presence makes the compound an excellent substrate for cross-coupling reactions like Suzuki and Sonogashira, enabling the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies.[6][7][10]

  • The 5-(3-Aminopropoxy) Linker: Flexible alkoxy linkers, such as the 3-aminopropoxy chain, are crucial in drug design.[11][12][13] They allow the core scaffold to orient itself optimally within a binding site while positioning the terminal amino group to form key interactions, such as salt bridges with acidic residues (e.g., aspartate, glutamate). The length and flexibility of this linker are critical determinants of target engagement and can be systematically modified to probe the topology of a binding pocket.[14]

Hypothesized Mechanisms and Potential Molecular Targets

Based on the activities of structurally related pyridine derivatives, we can postulate several high-priority target classes for this compound series.

Protein Kinase Inhibition

A significant number of pyridine-based compounds function as protein kinase inhibitors.[8][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

  • Hypothesized Binding Mode: The pyridine nitrogen could act as a hinge-binder, forming a critical hydrogen bond with the kinase hinge region. The 2-iodophenyl moiety could occupy the hydrophobic pocket, while the aminopropoxy linker extends towards the solvent-exposed region, with the terminal amine forming electrostatic or hydrogen-bonding interactions. Several pyridine-containing compounds have shown potent inhibition of kinases like PIM-1 and TBK1.[8][15]

  • Potential Signaling Pathway: Inhibition of a key kinase (e.g., a MAP kinase, a cell cycle kinase) would disrupt its downstream signaling cascade, potentially leading to cell cycle arrest or apoptosis.

Kinase_Signaling_Pathway Compound 5-(3-Aminopropoxy)- 2-iodopyridine Derivative Kinase Target Kinase (e.g., PIM-1, PI3K) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response Block->pSubstrate

Caption: Hypothesized kinase inhibition pathway.

Modulation of Other Enzyme Systems

The pyridine scaffold is present in inhibitors of various other enzymes. For example, imidazo[1,2-a]pyridine compounds have been identified as inhibitors of Mycobacterium tuberculosis QcrB, a component of the electron transport chain.[16] The structural features of the 5-(3-aminopropoxy)-2-iodopyridine scaffold could allow it to fit into the active sites of metalloproteases, hydrolases, or reductases.

A Systematic Workflow for Mechanism of Action Elucidation

A multi-pronged approach is essential to confidently identify the molecular target and delineate the mechanism of action.[17][18][19] This workflow progresses from broad, unbiased screening to specific, hypothesis-driven validation.

MOA_Workflow cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Functional Analysis phase_node phase_node method_node method_node decision_node decision_node P1 Phenotypic Screening (e.g., Anti-proliferation Assay) P2 Affinity-Based Proteomics (AfBPP / ABPP) P1->P2 Active Compound P3 Label-Free Methods (DARTS, CETSA) P1->P3 Active Compound V1 Generate Resistant Mutants & Whole Genome Sequencing P2->V1 Potential Hits P3->V1 Potential Hits V2 Target Overexpression/ Knockdown (siRNA/CRISPR) V1->V2 Validated Target V3 Direct Binding Assays (SPR, ITC) V2->V3 Confirmed Target F1 Biochemical Assays (e.g., Kinase Activity) V3->F1 Characterize Interaction F2 Cell-Based Pathway Analysis (Western Blot, Reporter Assays) F1->F2 Confirm Cellular Effect F3 In Vivo Model Testing F2->F3 Test Therapeutic Hypothesis

Caption: Systematic workflow for MoA elucidation.

Key Experimental Protocols

Here we detail the methodologies for the crucial steps in the MoA workflow.

Protocol: Affinity-Based Protein Profiling (AfBPP)

This technique is used to enrich and identify proteins that directly bind to the compound of interest.[20] It requires synthesizing a probe by attaching a linker and a tag (e.g., biotin) to the parent molecule.[21]

Step-by-Step Methodology:

  • Probe Synthesis:

    • Rationale: SAR data is crucial for selecting a modification point that doesn't disrupt target binding.[21] Assuming the terminal amine on the propoxy linker is not essential for activity, it serves as an ideal handle for modification.

    • Procedure:

      • Synthesize an azide-functionalized version of the 5-(3-aminopropoxy)-2-iodopyridine derivative.

      • Conjugate this to an alkyne-biotin tag via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

      • Purify the final biotinylated probe using HPLC and confirm its structure and purity via NMR and mass spectrometry.

  • Protein Enrichment:

    • Procedure:

      • Prepare cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

      • Incubate the biotinylated probe with streptavidin-conjugated magnetic beads to immobilize the "bait".

      • Add the cell lysate to the beads and incubate (e.g., 1-2 hours at 4°C) to allow target proteins to bind.

      • Perform a competition experiment in parallel: pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding it to the probe-coated beads. Proteins that are specifically bound will be competed off.

  • Elution and Protein Identification:

    • Procedure:

      • Wash the beads extensively with lysis buffer to remove non-specific binders.

      • Elute the bound proteins (e.g., using SDS-PAGE sample buffer and boiling).

      • Separate the eluted proteins by SDS-PAGE.

      • Excise protein bands that are present in the primary experiment but absent or significantly reduced in the competition control.

      • Identify the proteins using mass spectrometry (LC-MS/MS).

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells or cell lysate with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples on ice to stop denaturation.

  • Protein Extraction and Analysis:

    • Lyse the cells (if not already done) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Data Interpretation:

    • Plot the percentage of soluble protein versus temperature for each compound concentration.

    • A successful target engagement will result in a rightward shift of the melting curve, indicating increased thermal stability.

Quantitative Data and Interpretation

Systematic collection of quantitative data is paramount. The following tables provide examples of how to structure results from key assays.

Table 1: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM) for Compound X
PIM-114.3
PI3Kα150.7
TBK1350.2
ASK1>10,000
EGFR>10,000

This table summarizes the inhibitory potency and selectivity of a hypothetical compound against a panel of kinases. Data like this, showing potent activity against specific kinases (e.g., PIM-1), helps prioritize which targets to validate.[8][9]

Table 2: Cellular Activity Profile

Cell LineCompound X IC₅₀ (µM)Putative Target Expression
MCF-70.5High PIM-1
HepG25.27Moderate PIM-1
A54925.8Low PIM-1

This table correlates the compound's cytotoxic activity with the expression level of the hypothesized target in different cell lines. A strong correlation supports the proposed mechanism of action.[8]

Conclusion and Future Directions

The 5-(3-Aminopropoxy)-2-iodopyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Its chemical tractability and the established pharmacological importance of the pyridine core provide a strong foundation for discovery.[1][3] By employing a logical, multi-step workflow that integrates unbiased proteomics with hypothesis-driven biochemical and cell-based assays, researchers can effectively deconvolve the mechanism of action of new derivatives. The protocols and frameworks presented in this guide offer a robust roadmap for these investigations, ultimately enabling the translation of promising compounds from the bench to the clinic. Future work should focus on leveraging the 2-iodo position for library synthesis to perform detailed SAR studies and optimize potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea.
  • MDPI. (2026, March 26). Natural Product-Derived Activity-Based and Affinity-Based Probes: Tools for Mechanism of Action Studies.
  • PubMed. (n.d.). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.
  • ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • MDPI. (2015, September 18). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.
  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • IJRPR. (2025, November 27). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-Iodopyridine in Chemical Synthesis: A Focus on Intermediates.
  • Agilent. (n.d.). Experimental Design and MS Workflows for Omics Applications.
  • MIT Press Direct. (2021, December 17). Canonical Workflow for Experimental Research.
  • CymitQuimica. (n.d.). CAS 5029-67-4: 2-Iodopyridine.
  • Frontiers. (n.d.). Drug Repurposing in Experimental Pharmacology: From Mechanism to Translational Proof.
  • MedChemExpress. (n.d.). 3-(3-Aminopropoxy)propan-1-ol | PROTAC Linker.
  • PubMed. (2009, February 1). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design.
  • WJPPS. (n.d.). pharmacological activities of pyridine derivatives: a review.
  • PubMed. (2001, July 15). Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1.
  • PMC. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Biognosys. (n.d.). Mechanism of Action Studies.
  • 2-Iodopyridine Manufacturer in China. (n.d.). Exploring 2-Iodopyridine: Properties, Applications, and Manufacturing Insights.
  • ACS Publications. (n.d.). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?.
  • PubMed. (2007, March 15). 2-Amino/azido/hydrazino-5-alkoxy-5H-[21]benzopyrano[4,3-d]pyrimidines: synthesis and pharmacological evaluation. Retrieved from

  • MDPI. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • ResearchGate. (n.d.). Two-Step Formation of Substituted Pyridines from Iodoenones.
  • WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.

Sources

Strategic Synthesis Pathways for 5-(3-Aminopropoxy)-2-iodopyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Logic

In modern drug discovery, bifunctional heteroaryl halides are indispensable building blocks. 5-(3-Aminopropoxy)-2-iodopyridine is a highly versatile intermediate featuring two orthogonal reactive sites: a 2-iodo group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and a primary aliphatic amine ideal for amide bond formation or reductive amination. This specific structural motif is heavily utilized in the linkerology of Proteolysis Targeting Chimeras (PROTACs) and the development of targeted kinase inhibitors.

The synthesis of this compound relies on the robust stability of the carbon-iodine bond under standard basic and acidic conditions. Retrosynthetically, the target is disconnected at the ether linkage, leading back to a commercially viable pyridinol core and a protected 3-aminopropyl synthon.

Mechanistic Rationale & Pathway Design

The synthetic pathway is executed in two primary phases from the core building block,1[1].

Phase 1: Regioselective O-Alkylation The choice of alkylating agent and base is the most critical decision in this pathway. Using tert-butyl (3-bromopropyl)carbamate (Boc-protected) is mechanistically superior to using N-(3-bromopropyl)phthalimide. Phthalimide deprotection requires hydrazine (Ing-Manske procedure), which can induce unwanted nucleophilic aromatic substitution (SNAr) or reduction at the halogenated pyridine core. In contrast, Boc deprotection is clean, quantitative, and orthogonal to the aryl iodide.

Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides the optimal balance of basicity and solubility. It is sufficiently basic to deprotonate the pyridinol (pKa ~8.5) to form the highly nucleophilic phenoxide equivalent, without being so harsh as to cause E2 elimination (dehydrohalogenation) of the alkyl bromide[2][3].

Phase 2: Acid-Mediated Deprotection The Boc group is cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM). The 2-iodo group is completely inert to these acidic conditions, ensuring no loss of the critical halogen handle required for downstream cross-coupling.

Quantitative Optimization of O-Alkylation

To highlight the causality behind the chosen reagents, the table below summarizes the quantitative data comparing different etherification conditions for pyridinol functionalization.

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Observations & Rationale
1N-(3-bromopropyl)phthalimideDBUDMF25616.4High background degradation; difficult purification due to byproducts[4].
2tert-Butyl (3-bromopropyl)carbamateK₂CO₃DMF701275.0 Clean conversion; easily separable byproducts; optimal SN2 trajectory[3].
3tert-Butyl (3-bromopropyl)carbamateCs₂CO₃MeCN801665.0Slower reaction rate due to heterogeneous base solubility in MeCN.

Validated Experimental Protocols

As a self-validating system, the following protocols include integrated in-process controls to ensure experimental integrity at every step.

Phase 1: Williamson Etherification

Objective: Regioselective O-alkylation of the pyridinol core to yield tert-butyl (3-((6-iodopyridin-3-yl)oxy)propyl)carbamate.

Reagents:

  • 2-Iodo-5-hydroxypyridine (1.0 equiv, 10.0 mmol, 2.21 g)

  • tert-Butyl (3-bromopropyl)carbamate (1.2 equiv, 12.0 mmol, 2.86 g)

  • Potassium carbonate, anhydrous (2.0 equiv, 20.0 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

Step-by-Step Procedure:

  • Charge an oven-dried 100 mL round-bottom flask with 2-iodo-5-hydroxypyridine and anhydrous K₂CO₃.

  • Suspend the mixture in anhydrous DMF and stir at ambient temperature for 15 minutes to pre-form the phenoxide equivalent.

  • Add tert-butyl (3-bromopropyl)carbamate dropwise via syringe.

  • Elevate the reaction temperature to 70 °C and maintain under an inert nitrogen atmosphere for 12 hours.

In-Process Controls & Validation:

  • TLC Monitoring: Elute with Hexanes/EtOAc (2:1). The starting pyridinol (Rf ~0.1) will be consumed, yielding a new, highly UV-active spot (Rf ~0.5).

  • Workup Rationale: Quench the reaction with ice-water (100 mL) to precipitate the product and partition into Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL). Causality: The LiCl wash is critical to quantitatively remove residual DMF, which otherwise co-elutes and ruins downstream purification.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the Boc-protected intermediate.

Phase 2: Acid-Mediated Boc Deprotection

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine.

Reagents:

  • Boc-protected intermediate (1.0 equiv, 5.0 mmol, 1.89 g)

  • Trifluoroacetic acid (TFA) (10.0 equiv, 50.0 mmol, 3.8 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM and cool to 0 °C using an ice bath.

  • Add TFA dropwise over 5 minutes to mitigate exothermic degradation and prevent cleavage of the ether linkage.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours.

In-Process Controls & Validation:

  • TLC Monitoring: Elute with DCM/MeOH (9:1) containing 1% NH₄OH. The starting material (Rf ~0.8) disappears. The product amine remains near the baseline in non-polar solvents but migrates (Rf ~0.3) in the basic polar system.

  • Ninhydrin Validation: The product spot must stain vividly with Ninhydrin (yielding a deep purple/pink color upon heating), unequivocally confirming the presence of the primary aliphatic amine.

  • Workup Rationale: Concentrate the reaction mixture under reduced pressure to remove volatile TFA. Re-dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Causality: This ensures the amine is fully free-based rather than trapped as a TFA salt, which is mandatory for accurate mass determination and subsequent coupling reactions. Extract, dry over Na₂SO₄, and concentrate to yield 5-(3-Aminopropoxy)-2-iodopyridine.

Pathway Visualization

SynthesisPathway SM1 3-Hydroxypyridine (Starting Material) Iodination Regioselective Iodination (I2, Na2CO3, H2O) SM1->Iodination Int1 2-Iodo-5-hydroxypyridine (CAS: 129034-38-4) Iodination->Int1 Alkylation Williamson Etherification (K2CO3, DMF, 70 °C) Int1->Alkylation AlkAgent tert-Butyl (3-bromopropyl)carbamate (CAS: 83948-53-2) AlkAgent->Alkylation Int2 Boc-Protected Intermediate (O-Alkylated Pyridine) Alkylation->Int2 Deprotection Acidic Deprotection (TFA, DCM, rt) Int2->Deprotection Target 5-(3-Aminopropoxy)-2-iodopyridine (Target Compound) Deprotection->Target

Synthetic workflow for 5-(3-Aminopropoxy)-2-iodopyridine from 3-hydroxypyridine.

Sources

Methodological & Application

Suzuki-Miyaura Cross-Coupling Protocols for 5-(3-Aminopropoxy)-2-iodopyridine: Strategies for Unprotected and Protected Amine Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 5-(3-aminopropoxy)-2-iodopyridine via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique chemoselectivity challenge. While the 2-iodo position is highly activated for oxidative addition, the terminal primary amine on the propoxy chain can coordinate to palladium intermediates, potentially leading to catalyst deactivation or competing Buchwald-Hartwig amination. This application note details field-proven, self-validating protocols to achieve high-yielding C–C bond formation. By manipulating ligand sterics and solvent biphasicity, researchers can bypass tedious protection/deprotection steps for most substrates, while a secondary Boc-protected workflow is provided for highly sensitive coupling partners.

Substrate Analysis & Mechanistic Rationale

To design an effective coupling protocol, we must analyze the dual reactivity of 5-(3-aminopropoxy)-2-iodopyridine :

  • The Electrophilic Core (2-Iodopyridine): The carbon-iodine bond at the 2-position of the electron-deficient pyridine ring is exceptionally weak. This facilitates rapid oxidative addition to Pd(0)[1]. However, 2-pyridyl palladium complexes can suffer from slow transmetalation rates and are prone to protodeboronation if the catalytic cycle stalls[2].

  • The Nucleophilic Tail (Primary Amine): It is a common misconception that free primary amines strictly prohibit Suzuki couplings. While amines can poison the catalyst by forming stable, unreactive Pd(II) complexes, the use of appropriate bidentate ligands and aqueous conditions mitigates this risk[3].

Causality in Reaction Design:

  • Ligand Selection: We utilize Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that enforces a cis-geometry at the palladium center, accelerating the rate-limiting reductive elimination step. Furthermore, its steric bulk physically shields the palladium center from the flexible primary amine tail of the substrate.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O mixture is critical. Water serves a dual purpose: it dissolves the inorganic base (Na₂CO₃) required to form the reactive "ate" complex with the boronic acid, and it strongly solvates (hydrates) the free primary amine, drastically reducing its nucleophilicity and preventing off-target coordination[4].

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting where the base and boronic acid intercept the Pd(II) intermediate to drive the reaction forward before the primary amine can interfere.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Oxidative Addition [Ar(I)-Pd(II)-I] Pd0->PdII_Ox Step 1 PdII_Base Base Exchange [Ar(I)-Pd(II)-OH] PdII_Ox->PdII_Base Step 2 PdII_Trans Transmetalation [Ar(I)-Pd(II)-Ar'] PdII_Base->PdII_Trans Step 3 PdII_Trans->Pd0 Step 4 (Reductive Elim.) Product Coupled Product PdII_Trans->Product Substrate 5-(3-Aminopropoxy)- 2-iodopyridine Substrate->Pd0 Boronic Ar'-B(OH)2 + Base Boronic->PdII_Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-iodopyridine derivatives.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical optimization of the direct coupling process. The data demonstrates why Pd(dppf)Cl₂ in a biphasic system is the authoritative standard for this specific transformation.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Significant catalyst poisoning by free amine.
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃DMF10062%Homocoupling of boronic acid observed.
Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ (aq) 1,4-Dioxane/H₂O (4:1) 90 88% Clean conversion; amine hydration prevents coordination.
Pd₂(dba)₃ / XPhosK₃PO₄ (aq)1,4-Dioxane/H₂O (4:1)10092%Optimal for highly sterically hindered boronic acids[2].

Protocol A: Direct Cross-Coupling (Unprotected Amine)

This self-validating protocol is designed for step-economy, allowing direct coupling without protecting groups[5].

Materials
  • 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(3-aminopropoxy)-2-iodopyridine, the arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Add 1,4-Dioxane. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon or Nitrogen for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxos and promotes oxidative homocoupling of the boronic acid.

  • Base Addition: Dissolve Na₂CO₃ in 1.0 mL of degassed H₂O. Inject this aqueous solution into the Schlenk tube via syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive inert gas flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12–16 hours with vigorous stirring (1000 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass (m/z 279) disappears and the product mass emerges.

  • Acid-Base Workup (Self-Purification):

    • Cool to room temperature, dilute with EtOAc (10 mL), and extract with 1M HCl (3 x 10 mL).

    • Causality: The basic pyridine and primary amine become protonated and partition into the aqueous layer, leaving neutral impurities (like homocoupled boronic acid and phosphine oxides) in the organic layer.

    • Basify the combined aqueous layers with 2M NaOH to pH 10–11, and back-extract with DCM (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate to yield the pure product.

Protocol B: Boc-Protected Workflow (For Challenging Partners)

If the arylboronic acid is highly electron-deficient or prone to rapid protodeboronation, the direct coupling may fail due to mismatched reaction kinetics. In such cases, transient protection of the amine is required to use anhydrous or highly basic conditions[6].

Step 1: Boc Protection
  • Dissolve 5-(3-aminopropoxy)-2-iodopyridine (1.0 mmol) in DCM (5.0 mL).

  • Add Triethylamine (1.5 mmol) followed by Boc-anhydride (1.1 mmol).

  • Stir at room temperature for 2 hours. Quench with water, extract with DCM, and concentrate. The resulting carbamate is highly stable and prevents any Pd-amine interactions.

Step 2: Anhydrous Suzuki Coupling
  • Combine the Boc-protected substrate (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous K₂CO₃ (2.5 mmol) in a dry flask.

  • Add degassed Toluene (4.0 mL) and heat at 100 °C for 12 hours.

  • Causality: Without the free amine, standard anhydrous conditions with the classic tetrakis catalyst proceed smoothly without risk of catalyst poisoning. Filter through a pad of Celite and concentrate.

Step 3: Deprotection
  • Dissolve the crude intermediate in DCM (4.0 mL) and add Trifluoroacetic acid (TFA, 1.0 mL).

  • Stir at room temperature for 1 hour. Concentrate under reduced pressure.

  • Neutralize with saturated NaHCO₃ (aq) and extract with EtOAc to isolate the final free-amine product.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Billingsley, K. L.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008.

  • Thompson, A. E.; Hughes, G.; Batsanov, A. S.; Bryce, M. R.; Parry, P. R.; Tarbit, B. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry, 2005.

  • LibreTexts Chemistry. "Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies." Chemistry LibreTexts, 2024.

Sources

Application Note: 5-(3-Aminopropoxy)-2-iodopyridine as a Rigidified, Orthogonal PROTAC Linker Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic implementation, thermodynamic rationale, and synthetic protocols for utilizing 5-(3-Aminopropoxy)-2-iodopyridine in Proteolysis Targeting Chimeras (PROTACs).

Introduction & Strategic Rationale

The evolution of targeted protein degradation has shifted from utilizing highly flexible, synthetically tractable polyethylene glycol (PEG) and alkyl chains to more sophisticated, rigidified linkers [1]. While flexible linkers are useful in early discovery, they often suffer from high entropic penalties upon ternary complex formation and poor pharmacokinetic (PK) profiles.

5-(3-Aminopropoxy)-2-iodopyridine is a highly specialized, bifunctional linker intermediate designed to address these limitations. It incorporates a pyridine ring and a short propoxy chain, providing a "half-rigidified" architecture. This specific structural motif offers three distinct advantages in PROTAC design:

  • Thermodynamic Pre-organization: The pyridine ring restricts the torsional degrees of freedom compared to purely aliphatic chains. This biases the conformational distribution toward a productive state, prepaying the entropic cost of ternary complex formation [2].

  • Physicochemical Enhancement: The basic nitrogen of the pyridine ring improves aqueous solubility. Furthermore, strategically placed pyridine nitrogens can form intramolecular hydrogen bonds (IMHBs) with adjacent amide protons (e.g., when coupled to a VHL ligand), masking polar surface area and significantly enhancing cell membrane permeability [3].

  • Orthogonal Synthetic Modularity: The molecule possesses two distinct reactive handles—a primary aliphatic amine and an aryl iodide. This allows for highly controlled, sequential coupling of the E3 ligase ligand and the Protein of Interest (POI) ligand without the need for complex protecting group strategies.

Table 1: Physicochemical Profiling of Linker Architectures
Linker TypeConformational RigidityEntropic Penalty (Binding)Aqueous SolubilityTypical Synthetic Strategy
Alkyl Chain Very LowHighPoor (Highly Lipophilic)SN2, Amide Coupling
PEG Chain LowHighExcellentAmide Coupling, Click (CuAAC)
Pyridine-Propoxy Moderate-High Low (Pre-organized) Good (Protonatable N) Amide Coupling + Pd-Cross Coupling

Orthogonal Assembly Strategy

The true utility of 5-(3-Aminopropoxy)-2-iodopyridine lies in its orthogonal reactivity. The primary amine is highly nucleophilic and ideal for standard amide coupling, while the 2-iodopyridine is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Causality of the Reaction Sequence: We strongly recommend functionalizing the primary amine first, followed by the aryl iodide. Amide coupling (e.g., using HATU/DIPEA) proceeds under mild conditions that do not affect the aryl iodide. Conversely, Palladium-catalyzed cross-coupling requires elevated temperatures and basic conditions. Performing the Pd-coupling last prevents the unreacted primary amine from coordinating with and poisoning the Palladium catalyst, ensuring higher yields for the final PROTAC assembly.

AssemblyLogic Hub 5-(3-Aminopropoxy)-2-iodopyridine (Bifunctional Linker Hub) Step1 Step 1: Amide Coupling (Primary Amine Reactivity) Hub->Step1 Int Intermediate E3-Linker-Iodopyridine Step1->Int HATU, DIPEA, DMF E3 E3 Ligase Ligand (e.g., VHL-COOH) E3->Step1 Step2 Step 2: Suzuki Cross-Coupling (Aryl Iodide Reactivity) Int->Step2 PROTAC Fully Assembled PROTAC (Rigidified Pyridine Linker) Step2->PROTAC Pd(dppf)Cl2, K2CO3, Heat POI POI Ligand (e.g., Kinase-B(OH)2) POI->Step2

Caption: Modular PROTAC assembly utilizing the orthogonal reactivity of 5-(3-Aminopropoxy)-2-iodopyridine.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing a PROTAC using 5-(3-Aminopropoxy)-2-iodopyridine.

Protocol A: Primary Amine Functionalization (Attachment of E3 Ligand)

This step utilizes a standard uronium-based coupling reagent to attach an E3 ligase ligand bearing a free carboxylic acid (e.g., a VHL ligand derivative) to the propoxy amine.

Reagents:

  • E3 Ligand-COOH (1.0 equiv)

  • 5-(3-Aminopropoxy)-2-iodopyridine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the E3 Ligand-COOH and HATU in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon). Add DIPEA. Stir at room temperature for 10 minutes. Rationale: Pre-activation forms the active O7-azabenzotriazole ester, preventing side reactions with the amine.

  • Coupling: Add 5-(3-Aminopropoxy)-2-iodopyridine to the activated mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The reaction is self-validating when the extracted ion chromatogram (EIC) shows the disappearance of the E3 Ligand-COOH mass and the appearance of the intermediate mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient) to yield the E3-Linker-Iodopyridine Intermediate .

Protocol B: Suzuki-Miyaura Cross-Coupling (Attachment of POI Ligand)

This step couples the aryl iodide intermediate to a POI ligand bearing a boronic acid or pinacol ester.

Reagents:

  • E3-Linker-Iodopyridine Intermediate (1.0 equiv)

  • POI Ligand-Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.1 equiv)

  • K2​CO3​ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the E3-Linker-Iodopyridine Intermediate and the POI Ligand-Boronic Acid in 1,4-Dioxane (0.05 M).

  • Degassing (Critical Step): Add the 2M aqueous K2​CO3​ . Sparge the biphasic mixture with Argon for at least 15 minutes. Rationale: Oxygen rapidly degrades active Pd(0) species. Thorough degassing is mandatory for the success of couplings involving bulky, complex PROTAC intermediates.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. Seal the vessel. Rationale: The bidentate dppf ligand is specifically chosen because it forces a cis-geometry on the Palladium center, accelerating the reductive elimination step which is often the bottleneck for sterically hindered PROTACs.

  • Reaction: Heat the mixture to 90°C in an oil bath (or 100°C in a microwave reactor for 1-2 hours).

  • Monitoring: Analyze via LC-MS. The reaction is complete when the aryl iodide intermediate is fully consumed.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile with 0.1% TFA) to isolate the final PROTAC.

Ternary Complex Dynamics & Linker Rigidity

The ultimate goal of incorporating a pyridine-propoxy linker is to optimize the thermodynamics of the ternary complex (POI : PROTAC : E3 Ligase). By replacing a highly flexible PEG chain with a rigidified pyridine moiety, the PROTAC is pre-organized in solution.

While flexible linkers sample thousands of non-productive conformations, the rigidified linker limits these torsional degrees of freedom. This reduces the entropic penalty ( ΔS ) upon binding, which often translates to a more favorable overall free energy of binding ( ΔG ) and deeper, more sustained protein degradation [4].

TernaryComplex E3 E3 Ubiquitin Ligase (VHL / CRBN) PROTAC POI-Ligand Pyridine-Propoxy Linker E3-Ligand E3->PROTAC:e3 Reduced Entropic Penalty POI Protein of Interest (Target) E3->POI Ubiquitination Zone PROTAC:poi->POI Pre-organized Binding

Caption: Ternary complex formation facilitated by the pre-organized, rigidified pyridine-propoxy PROTAC linker.

References

  • Current strategies for the design of PROTAC linkers: a critical review Exploration of Targeted Anti-tumor Therapy (via NIH/PMC)[Link]

  • Novel approaches for the rational design of PROTAC linkers ResearchGate / Exploration of Targeted Anti-tumor Therapy[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability ACS Medicinal Chemistry Letters[Link]

Application Note: Buchwald-Hartwig Amination Strategies for 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 5-(3-Aminopropoxy)-2-iodopyridine presents a unique synthetic challenge and opportunity. It is a bifunctional molecule containing both a highly electrophilic 2-iodopyridine moiety and a strongly nucleophilic primary aliphatic amine. If subjected directly to palladium-catalyzed cross-coupling conditions, this substrate will undergo uncontrolled step-growth polymerization or macrocyclization.

To utilize this building block effectively in drug development, a chemoselective workflow is required. This guide details the causality, mechanistic principles, and step-by-step protocols for masking the primary amine, executing a high-yielding Buchwald-Hartwig cross-coupling at the 2-iodo position, and subsequently revealing the functionalized target.

Physicochemical Profile & Reactivity Dynamics

The 2-iodopyridine scaffold is a highly valuable electrophile in pharmaceutical synthesis, routinely used to construct complex C–N bonds[1]. However, the reactivity of 5-(3-Aminopropoxy)-2-iodopyridine is governed by two competing factors:

  • Electrophilicity: The iodine atom at the C2 position is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Nucleophilicity: The primary amine on the propoxy chain is an excellent nucleophile.

To use this molecule as an electrophile against an exogenous amine (e.g., morpholine or an aniline), the endogenous primary amine must be transiently protected (e.g., via a tert-butyloxycarbonyl [Boc] group).

Workflow A 5-(3-Aminopropoxy) -2-iodopyridine B Phase 1: Boc Protection A->B C Protected Intermediate B->C D Phase 2: Buchwald-Hartwig C->D + Exogenous Amine E Coupled Precursor D->E F Phase 3: Deprotection E->F G Final Target Amine F->G

Figure 1: Three-phase chemoselective workflow for 5-(3-Aminopropoxy)-2-iodopyridine cross-coupling.

Mechanistic Causality: Overcoming Pyridine Chelation

Pyridines are notoriously problematic substrates in cross-coupling because the basic nitrogen can coordinate to the metal center, leading to catalyst deactivation[2]. Once the amine couples to the 2-position, the resulting 2-aminopyridine can act as a bidentate ligand, permanently poisoning the palladium catalyst.

By utilizing sterically demanding dialkylbiaryl phosphines (e.g., BrettPhos) or chelating bis(phosphines), the chelation effect of the pyridine nitrogen on the palladium catalyst is effectively overcome, inhibiting side reactions such as β-hydride elimination[3]. Ligands such as BrettPhos and RuPhos have revolutionized this space, allowing for robust C–N cross-coupling with functionalized amines at low catalyst loadings[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA 1. Oxidative Addition (+ Ar-I) Amido Pd(II) Amido Complex OA->Amido 2. Amine Binding & Deprotonation (+ R2NH, Base) Amido->Pd0 3. Reductive Elimination (- Ar-NR2)

Figure 2: General Pd-catalyzed Buchwald-Hartwig catalytic cycle for 2-iodopyridine substrates.

Quantitative Optimization Matrix

To ensure high-fidelity coupling of the protected 5-(3-(Boc-amino)propoxy)-2-iodopyridine with various exogenous amines, consult the following optimization matrix. The choice of ligand and base is strictly dictated by the nucleophile's pKa and steric profile.

Table 1: Reaction Optimization for 2-Iodopyridine Buchwald-Hartwig Aminations

Exogenous Amine ClassOptimal LigandOptimal BaseSolventTemp (°C)Mechanistic Rationale
Primary Aliphatic RuPhosCs₂CO₃Dioxane85Prevents over-arylation (bis-arylation) common with highly reactive primary amines.
Secondary Aliphatic BrettPhosNaOtBuToluene90Steric bulk accelerates reductive elimination; prevents Pd-pyridine chelation.
Anilines (Aryl) XPhosCs₂CO₃t-AmOH100Accommodates the weaker nucleophilicity of anilines; higher thermal energy required.
Lactams / Amides XantphosK₃PO₄Dioxane100Bidentate bite angle forces the ideal geometry for challenging amide coupling.

Step-by-Step Experimental Protocols

Phase 1: Chemoselective Boc-Protection

Objective: Mask the endogenous primary amine to prevent unwanted polymerization.

  • Initialization: Dissolve 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) under an N₂ atmosphere.

  • Base Addition: Add Et₃N (1.5 equiv, 15 mmol). Causality: Et₃N acts as an acid scavenger and maintains the aliphatic amine in its highly nucleophilic free-base form.

  • Acylation: Cool the flask to 0 °C. Add Boc₂O (1.1 equiv, 11 mmol) dropwise. Causality: The 0 °C start controls the exothermic acylation, preventing side reactions at the pyridine nitrogen.

  • Workup: Stir at room temperature for 4 hours. Wash with saturated aqueous NaHCO₃ (2 × 50 mL), extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield Intermediate A (5-(3-(Boc-amino)propoxy)-2-iodopyridine).

Phase 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple Intermediate A with a secondary aliphatic amine (e.g., morpholine).

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), BrettPhos (6.0 mol%), and NaOtBu (1.5 equiv). Causality: Pd(0) is highly sensitive to oxidation; assembling the pre-catalyst in an inert atmosphere prevents the formation of inactive Pd(II)-peroxo species.

  • Substrate Addition: Dissolve Intermediate A (1.0 equiv, 5 mmol) and morpholine (1.2 equiv, 6 mmol) in anhydrous, degassed toluene (25 mL). Transfer this solution to the Schlenk flask. Causality: Toluene is chosen because its non-polar nature destabilizes the polar Pd(II) amido intermediate, thermodynamically driving the reductive elimination step.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Quench and Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Causality: Celite removes insoluble palladium black and inorganic salts (NaI) that cause streaking during chromatography. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield Intermediate B .

Phase 3: Global Deprotection

Objective: Remove the Boc group to yield the final functionalized amine.

  • Cleavage: Dissolve Intermediate B (1.0 equiv, 4 mmol) in anhydrous DCM (10 mL). Add 4M HCl in Dioxane (10 equiv). Causality: HCl/Dioxane is preferred over TFA to avoid the formation of trifluoroacetate salts, which are notoriously difficult to remove from highly polar aminopyridine products.

  • Isolation: Stir for 2 hours at room temperature. Concentrate in vacuo and triturate with cold diethyl ether to precipitate the final product as a highly pure HCl salt.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the workflow, implement the following self-validating checks at each phase:

  • Phase 1 Validation (Protection): Perform a Ninhydrin stain on the TLC plate. The starting material will stain dark purple/blue (free primary amine), while the successful Boc-protected product will be Ninhydrin-negative. LC-MS should show the [M+H]+ peak shifted by +100 Da.

  • Phase 2 Validation (Coupling): Monitor the disappearance of the aryl iodide via LC-MS. By ¹H NMR, successful coupling is indicated by an upfield shift of the pyridine C3 and C4 protons, driven by the strong electron-donating resonance effect of the newly attached amine.

  • Phase 3 Validation (Deprotection): The Ninhydrin stain will revert to positive (purple/blue). The massive tert-butyl singlet (~1.4 ppm, 9H) will completely disappear from the ¹H NMR spectrum.

References

  • Understanding 5-Chloro-2-iodopyridine: Properties, Synthesis, and Supplier Options. NBInno. URL:[1]

  • Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling. Journal of the American Chemical Society. URL:[2]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. URL:[3]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. URL:[4]

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine scaffolds is a critical operation in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. 5-(3-Aminopropoxy)-2-iodopyridine is a highly valuable building block, offering a reactive C2-iodine site for cross-coupling and a primary amine-terminated alkoxy chain for subsequent linker attachment. This application note provides a comprehensive, self-validating protocol for the Sonogashira coupling of this substrate, detailing the mechanistic causality behind catalyst selection, temperature control, and workup strategies required to navigate the inherent reactivity of its unprotected primary amine.

Mechanistic Insights & Substrate Causality

The Sonogashira cross-coupling reaction is a highly versatile method for forming C(sp2)-C(sp) bonds, traditionally utilizing a palladium catalyst, a copper(I) cocatalyst, and an amine base ()[1]. When applying this methodology to 5-(3-Aminopropoxy)-2-iodopyridine, the structural features of the substrate dictate specific experimental choices:

  • Privileged Electrophilicity of 2-Iodopyridines: The reactivity of halides in the Sonogashira catalytic system strictly follows the order I > Br > Cl. The 2-iodopyridine core is exceptionally reactive toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen, which depletes electron density at the C2 position. Coupled with the high polarizability of the C-I bond, this allows the coupling of aryl iodides to often proceed efficiently at room temperature ()[2].

  • Amine Coordination Liabilities: The 5-(3-aminopropoxy) side chain features a free primary amine. In transition-metal catalysis, primary amines can act as competitive ligands, potentially sequestering the Pd or Cu catalysts. Furthermore, at elevated temperatures, competing Buchwald-Hartwig amination could occur.

  • Causality in Catalyst Selection: To mitigate amine interference without requiring a protecting group (like Boc or Cbz), a pre-ligated catalyst such as Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) or Pd(dppf)Cl2​ is preferred. The strongly coordinating, bulky phosphine ligands prevent the substrate's primary amine from poisoning the palladium center. Furthermore, exploiting the high reactivity of the C-I bond allows the reaction to run at mild temperatures (25 °C to 50 °C), thermodynamically favoring the Sonogashira pathway over off-target C-N coupling. For related halogenated pyridines, optimal conditions frequently utilize palladium catalysts with CuI in polar solvents like DMF ()[3].

CatalyticCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)IL2] Pd0->OxAdd 5-(3-Aminopropoxy)- 2-iodopyridine TransMet Transmetalation [Pd(II)(Ar)(C≡CR)L2] OxAdd->TransMet Cu-Acetylide (from Alkyne + CuI) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Alkynylpyridine Product

Catalytic cycle of the Sonogashira coupling with 5-(3-Aminopropoxy)-2-iodopyridine.

Reaction Optimization & Quantitative Data

The efficiency of the Sonogashira coupling with 2-halopyridines is heavily influenced by the choice of palladium catalyst, ligand, copper source, base, and solvent ()[4]. The table below summarizes the optimization matrix specifically tailored for 5-(3-Aminopropoxy)-2-iodopyridine, highlighting the mechanistic rationale behind the yield variations.

Table 1: Optimization Matrix for 5-(3-Aminopropoxy)-2-iodopyridine Sonogashira Coupling

Catalyst System (5 mol%)Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Causality
Pd(dppf)Cl2​ / CuI Et3​N / DMF50492 Bidentate dppf ligand strongly prevents primary amine coordination to Pd. DMF solubilizes the polar substrate.
Pd(PPh3​)2​Cl2​ / CuI Et3​N / THF25 (RT)1285High C-I reactivity allows RT coupling; minimizes amine interference but proceeds slower in THF.
Pd(OAc)2​ / PPh3​ / CuI Et3​N / THF65671Higher temperature accelerates reaction but risks trace Buchwald-Hartwig amination byproducts.
Pd(PPh3​)4​ (Cu-free)TBAF / THF701845Lack of Cu acetylide slows transmetalation; extended heating degrades the unprotected amine substrate.

Self-Validating Experimental Protocol

A robust protocol requires built-in validation steps (In-Process Controls - IPC) to ensure trustworthiness and reproducibility.

Workflow Step1 1. Preparation Degas Solvent Step2 2. Reaction Setup Add Catalysts Step1->Step2 Step3 3. Execution Stir at RT/50°C Step2->Step3 Step4 4. Monitoring IPC via LCMS Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5

Step-by-step experimental workflow for the Sonogashira coupling protocol.

Materials
  • Substrate: 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv, limiting reagent)

  • Coupling Partner: Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2​ (5 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Triethylamine ( Et3​N ) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology

Step 1: Preparation & Degassing (Causality: Preventing Glaser Homocoupling)

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv) in anhydrous DMF.

  • Add Et3​N (3.0 equiv).

  • Validation Check: Sparge the solution with Argon for 15 minutes. Causality: Oxygen is the terminal oxidant for the Cu-catalyzed Glaser homocoupling of alkynes. Rigorous degassing ensures the terminal alkyne is reserved strictly for the cross-coupling pathway.

Step 2: Catalyst Activation & Reagent Addition

  • Under a positive flow of Argon, add Pd(dppf)Cl2​ (5 mol%) and CuI (5 mol%).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Causality: Adding the alkyne last prevents premature formation of the copper acetylide in the absence of the Pd-aryl complex, which can lead to off-target alkyne dimerization.

Step 3: Execution & In-Process Monitoring (IPC)

  • Seal the flask and stir the reaction at 50 °C.

  • Validation Check (IPC): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LCMS.

  • Self-Validating Marker: Look for the complete disappearance of the [M+H]+ peak corresponding to the iodo-pyridine starting material. The appearance of the product mass without significant side-products validates the chemoselectivity of the chosen temperature and bidentate ligand.

Step 4: Quenching & Copper-Free Workup

  • Once complete, cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer with an aqueous solution of 5% NH4​OH or saturated EDTA (3 x 20 mL).

  • Causality: The primary amine on the substrate/product can chelate copper salts, carrying them into the organic phase. Washing with a strong aqueous chelator ( NH4​OH /EDTA) strips the Cu(I)/Cu(II) ions, preventing heavy metal contamination in downstream biological assays.

  • Validation Check: The aqueous layer will turn deep blue (indicating the formation of the copper-amine complex), while the organic layer should remain yellow/colorless.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH4​OH gradient to accommodate the basic amine).

References

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Scientific Research Publishing (SCIRP). Available at:[Link]

Sources

Application Note: Incorporating 5-(3-Aminopropoxy)-2-iodopyridine into Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues

Introduction & Mechanistic Rationale

The development of heterobifunctional degraders, such as PROTACs, requires the precise spatial arrangement of a target-binding warhead and an E3 ligase-recruiting ligand. It has become increasingly clear that the length, composition, and rigidity of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs[1].

5-(3-Aminopropoxy)-2-iodopyridine is a highly versatile, bifunctional building block designed to address the synthetic and physicochemical bottlenecks of PROTAC development. Structurally, it features a pyridine ring substituted with an iodine atom at the 2-position and a 3-aminopropoxy chain at the 5-position.

This specific architecture provides two orthogonal reactive handles:

  • Primary Amine: Primed for rapid amide coupling with carboxylic acid-functionalized ligands.

  • 2-Iodopyridine: A highly activated electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

By incorporating a pyridine moiety, this building block introduces a degree of conformational restriction compared to highly flexible, purely aliphatic PEG or alkyl chains. This rigidity minimizes the entropic penalty incurred during the formation of the ternary complex [POI–PROTAC–E3], often leading to enhanced degradation cooperativity[2]. Furthermore, the basic nitrogen of the pyridine ring can be leveraged to modulate the overall pKa and aqueous solubility of the final degrader.

Physicochemical Profiling & Design Impact

Empirical PROTAC linker optimization usually requires the synthesis of large libraries of compounds[1]. Utilizing a building block with predictable and favorable physicochemical traits streamlines this process.

PropertyValueImpact on PROTAC Design
Molecular Weight 278.09 g/mol Low MW profile helps maintain the final heterobifunctional molecule within the extended "Rule of 5" boundaries for degraders.
Linker Topology Alkyl-ether / Pyridine hybridProvides a critical balance of flexibility (propoxy chain) and rigidity (pyridine ring) to optimize ternary complex geometry.
Reactive Handle 1 Primary Amine (-NH₂)Enables rapid, high-yielding amide coupling or reductive amination.
Reactive Handle 2 2-IodopyridineThe C–I bond is highly activated for oxidative addition, allowing milder cross-coupling conditions compared to bromides or chlorides.
Solubility Profile Basic Pyridine CoreEnhances aqueous solubility and modulates logD, improving cellular permeability and reducing non-specific lipophilic binding.

Synthetic Strategy & Workflow

The modular nature of PROTACs allows for their rational design and systematic optimization[3]. When utilizing 5-(3-Aminopropoxy)-2-iodopyridine, the order of synthetic operations is critical.

Expert Insight (Causality of Workflow): The optimal synthetic route performs the amide coupling first , followed by the Palladium-catalyzed cross-coupling . If the Suzuki coupling were attempted first, the free primary amine of the building block could coordinate with the Palladium catalyst, leading to catalyst poisoning or undesired Buchwald-Hartwig amination side reactions. Masking the primary amine via amide coupling ensures that the subsequent cross-coupling proceeds with high fidelity and prevents aberrant reactivity[4].

SyntheticWorkflow A E3 Ligase Ligand (Carboxylic Acid) B 5-(3-Aminopropoxy)- 2-iodopyridine C Amide Intermediate (Iodo-functionalized) E Final PROTAC (Heterobifunctional) C->E Pd(dppf)Cl2, K2CO3 Suzuki Coupling D Warhead Ligand (Boronic Acid/Ester) D->E Cross-Coupling AB AB AB->C HATU, DIPEA Amide Coupling

Fig 1: Two-step orthogonal assembly of a PROTAC using 5-(3-Aminopropoxy)-2-iodopyridine.

Experimental Protocols

The following protocols provide a self-validating system for assembling a PROTAC. Analytical checks (LC-MS/TLC) must be performed between steps to ensure intermediate integrity.

Protocol A: Amide Coupling (Masking the Primary Amine)

This step conjugates the E3 ligase ligand (e.g., a VHL or CRBN derivative bearing a carboxylic acid) to the primary amine of the building block.

Reagents:

  • E3 Ligase Ligand-COOH (1.0 equiv)

  • 5-(3-Aminopropoxy)-2-iodopyridine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the E3 Ligase Ligand-COOH and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA dropwise. Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is selected over EDC/NHS because its fast reaction kinetics minimize the risk of epimerization. This is vital when handling stereochemically sensitive E3 ligands, such as the hydroxyproline core of VHL ligands[5].

  • Coupling: Add 5-(3-Aminopropoxy)-2-iodopyridine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The primary amine is highly nucleophilic, and conversion should be >95%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the Iodo-functionalized Amide Intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step attaches the target protein warhead (bearing a boronic acid or pinacol ester) to the 2-iodo position of the intermediate generated in Protocol A.

Reagents:

  • Iodo-functionalized Amide Intermediate (1.0 equiv)

  • Warhead-Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.05 M concentration)

Step-by-Step Methodology:

  • Preparation: Combine the Iodo-Intermediate, Warhead-Boronic Ester, and K₂CO₃ in a microwave vial or Schlenk flask. Add the Dioxane/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic ester and the oxidation of the Palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a large bite angle, accelerating the reductive elimination step. Furthermore, it is highly robust in the heteroatom-rich environments typical of PROTACs.

  • Heating: Heat the reaction to 85 °C for 4–6 hours.

    • Causality: Because the building block utilizes a 2-iodopyridine rather than a bromopyridine, the carbon-halogen bond is significantly weaker. This facilitates rapid oxidative addition, allowing the reaction to proceed at moderate temperatures (85 °C instead of >100 °C), thereby preserving the structural integrity of the complex PROTAC framework.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the final PROTAC via preparative HPLC (Reverse Phase, MeCN/H₂O with 0.1% TFA).

Mechanism of Action: Ternary Complex Formation

Once synthesized, the heterobifunctional PROTAC acts as an adapter molecule, hijacking the cell's natural ubiquitin-proteasome system (UPS)[5]. The pyridine-propoxy linker dictates the spatial distance and orientation between the Target Protein and the E3 Ligase, enabling the optimal transfer of ubiquitin.

MOA PROTAC PROTAC (Pyridine-Linker) TC Ternary Complex [POI - PROTAC - E3] PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB E2 Ligase Recruitment PROT 26S Proteasome UB->PROT Recognition DEG Degraded Peptides PROT->DEG Proteolysis

Fig 2: PROTAC-mediated ternary complex formation and subsequent UPS-driven protein degradation.

References

  • [1] Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy (via PubMed Central) URL: [Link]

  • [3] Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: Current Protocols (via ResearchGate) URL: [Link]

  • [2] Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: eScholarship (University of California) URL: [Link]

  • [5] Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • [4] Title: Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants Source: Chemical Communications (via eScholarship) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Aminopropoxy)-2-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 5-(3-Aminopropoxy)-2-iodopyridine (CAS 1807083-40-4)[1]. Due to the molecule's unique structural dichotomy—a highly basic primary aliphatic amine paired with a moderately sensitive iodopyridine core—standard purification templates often fail. This document synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield recovery and uncompromised structural integrity.

Section 1: Chemical Profile & Causality of Purification Challenges

Successful purification requires understanding the specific molecular interactions that dictate macroscopic behavior during extraction and chromatography.

  • Amine-Silanol Interactions (The Causality of Streaking): Primary amines possess a strong affinity for the Brønsted acidic silanol groups (Si-OH) present on the surface of standard bare silica gel[2]. This acid-base interaction leads to irreversible adsorption, severe peak tailing, and consequently, poor recovery during flash chromatography[2]. To mitigate this, the stationary phase must be chemically deactivated using a volatile base, or an alternative stationary phase must be selected[3].

  • Iodopyridine Stability (Photolytic & Chemical Sensitivity): The carbon-iodine bond on the pyridine ring is susceptible to photolytic cleavage. Prolonged exposure to ambient laboratory light during slow chromatographic separations can induce de-iodination, leading to the formation of 5-(3-Aminopropoxy)pyridine[4]. Furthermore, highly acidic conditions or abrasive stationary phases can sometimes exacerbate the degradation of sensitive iodo-heterocycles[4].

Section 2: Troubleshooting FAQs

Q: Why is my product streaking down the entire TLC plate and co-eluting with impurities during flash chromatography? A: This is the classic "amine tailing" effect. The primary amine of 5-(3-Aminopropoxy)-2-iodopyridine interacts strongly with acidic silanol groups[2]. Solution: Deactivate the silica gel by adding a volatile base (e.g., 1-5% triethylamine or aqueous ammonia) to your mobile phase[2]. Alternatively, utilize amine-functionalized (NH2) silica columns, which inherently prevent this secondary interaction and provide sharper peaks[5].

Q: I am observing a significant amount of a de-iodinated byproduct. How can I prevent this during purification? A: Iodo-heterocycles are sensitive to light and certain active stationary phases[4]. Solution: Wrap your chromatography columns and collection flasks in aluminum foil to minimize light exposure[4]. If degradation persists on standard silica, switch to basic alumina (Activity IV), which is less abrasive and often preserves sensitive carbon-halogen bonds better than acidic silica[4].

Q: How do I efficiently separate the desired product from unreacted 5-hydroxy-2-iodopyridine (a common starting material)? A: 5-hydroxy-2-iodopyridine is phenolic and slightly acidic, whereas your target molecule contains a highly basic aliphatic amine. Solution: Perform a controlled acid-base extraction. By acidifying the mixture, the target amine becomes a water-soluble hydrochloride salt, allowing the phenolic starting material and neutral impurities to be washed away in the organic layer[2].

Section 3: Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This protocol leverages the pKa difference between the target amine and neutral/acidic impurities, serving as a highly effective pre-chromatography cleanup[2].

  • Acidification: Dissolve the crude reaction mixture in dichloromethane (DCM). Add 1M HCl (aq) dropwise while stirring until the aqueous layer reaches pH < 2 (Verify with pH paper).

    • Causality: Protonates the primary amine and pyridine nitrogen, driving the highly polar product into the aqueous layer.

  • Organic Wash: Separate the layers in a separatory funnel. Wash the aqueous layer with two additional portions of DCM.

    • Causality: Removes unreacted N-Boc protected intermediates, phenolic starting materials, and non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) until the pH > 10 (Verify with pH paper).

    • Causality: Deprotonates the amine salt, regenerating the lipophilic free base and rendering it insoluble in water.

  • Extraction & Recovery: Extract the basified aqueous layer with fresh DCM (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (avoid excessive heat to prevent thermal degradation)[2].

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Extract & Separate Start->Acidify AqLayer1 Aqueous Layer (Product as HCl Salt) Acidify->AqLayer1 Contains Target OrgLayer1 Organic Layer (Neutral/Acidic Impurities) Acidify->OrgLayer1 Discard Basify Add 2M NaOH (aq) to pH >10 Extract with DCM AqLayer1->Basify OrgLayer2 Organic Layer (Free Amine Product) Basify->OrgLayer2 Contains Target AqLayer2 Aqueous Layer (Salts) Basify->AqLayer2 Discard Dry Dry over Na2SO4 Concentrate OrgLayer2->Dry Pure Purified 5-(3-Aminopropoxy)-2-iodopyridine Dry->Pure

Workflow for the acid-base extraction of 5-(3-Aminopropoxy)-2-iodopyridine.

Protocol B: Normal-Phase Chromatography with Triethylamine-Deactivated Silica

If further purification is required after extraction, standard silica must be deactivated to prevent irreversible binding[3].

  • Stationary Phase Preparation: Prepare a slurry of standard silica gel (40–60 μm) in a solvent mixture containing 1-5% triethylamine (e.g., DCM:MeOH:Et3N 90:9:1)[3]. Stir for 30 minutes to ensure complete deactivation of silanol sites.

  • Column Packing: Pour the slurry into the column and flush with 3-5 column volumes of the amine-containing solvent mixture to equilibrate the bed[3].

  • Loading: Dissolve the crude 5-(3-Aminopropoxy)-2-iodopyridine in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute using a gradient of DCM/MeOH containing 1% Et3N. Monitor fractions via TLC (visualize with UV light and Ninhydrin stain)[3].

StationaryPhase Crude Crude Amine Mixture Check Assess Impurities Crude->Check IsPolar Highly Polar Impurities? Check->IsPolar Standard Standard Silica + 1-5% Et3N IsPolar->Standard No AmineSilica Amine-Functionalized Silica (NH2) IsPolar->AmineSilica Yes Alumina Basic Alumina (Activity IV) IsPolar->Alumina Light Sensitive Degradation

Decision tree for selecting the optimal stationary phase for primary amine purification.

Section 4: Quantitative Data Comparison

The following table summarizes the expected performance of various stationary phases when purifying basic, iodine-containing heterocycles like 5-(3-Aminopropoxy)-2-iodopyridine.

Stationary PhaseMobile Phase ModifierPrimary Challenge AddressedExpected Recovery (%)Peak Shape / Purity
Standard Silica Gel NoneNone (Control)< 30%Severe Tailing / Low
Standard Silica Gel 1-5% Triethylamine (Et3N)Silanol Binding[2]75 - 85%Good / Moderate
Amine-Functionalized Silica None requiredSilanol Binding[5]85 - 95%Excellent / High
Basic Alumina (Activity IV) None requiredC-I Bond Degradation[4]80 - 90%Good / High

Section 5: References

1.[2] Technical Support Center: Purification of 6,6-dimethylheptan-1-amine Reaction Products. Benchchem. 2 2.[3] Direct Synthesis of Unprotected 2-Azidoamines from Alkenes via an Iron-Catalyzed Difunctionalization Reaction. DOI. 3 3.[1] 1807083-40-4 CAS号. ChemSrc. 1 4.[4] Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed Central (PMC). 4 5.[5] Compound Purification Flash Guide SM. Teledyne Isco / Scribd. 5

Sources

Technical Support Center: Troubleshooting Solubility of 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of bifunctional halogenated heterocycles. 5-(3-Aminopropoxy)-2-iodopyridine presents a unique physicochemical challenge: it possesses a highly polar, basic primary amine headgroup, a weakly basic pyridine ring, and a dense, lipophilic 2-iodo substituent. This dichotomy often leads to unpredictable solubility behaviors, aggregation, and downstream reaction failures.

This guide is designed to diagnose the root causes of your solubility issues and provide self-validating, step-by-step protocols to resolve them.

Diagnostic Workflow

Before adjusting your solvent system, use the following diagnostic logic to determine the chemical state of your compound.

SolubilityTroubleshooting Start Compound Insoluble in Organic Solvent CheckSalt Check CoA/NMR: Is it a salt (e.g., HCl, TFA)? Start->CheckSalt IsSalt Yes, it's a salt CheckSalt->IsSalt IsFreeBase No, it's a free base CheckSalt->IsFreeBase FreeBaseProtocol Perform Free-Basing (Aqueous Na2CO3 / DCM Extraction) IsSalt->FreeBaseProtocol CheckSolvent Assess Solvent Polarity IsFreeBase->CheckSolvent Success Complete Dissolution FreeBaseProtocol->Success NonPolar Non-polar (Hexane, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) CheckSolvent->PolarAprotic AddCosolvent Add 5-10% Co-solvent (MeOH or THF) NonPolar->AddCosolvent Agitation Sonication & Gentle Heating (Max 40°C) PolarAprotic->Agitation AddCosolvent->Success Agitation->Success

Diagnostic workflow for resolving 5-(3-Aminopropoxy)-2-iodopyridine solubility issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: I purchased 5-(3-Aminopropoxy)-2-iodopyridine, but it forms a cloudy suspension in dichloromethane (DCM) and ethyl acetate. Why is it insoluble in standard organic solvents?

Causality & Expert Insight: The most common reason for the complete insolubility of this compound in moderately polar organic solvents is its chemical state. Primary amines are frequently synthesized, shipped, and stored as acid addition salts (e.g., hydrochloride or trifluoroacetate salts) to prevent oxidative degradation and improve shelf life. As established by fundamental principles of drug action,1[1]. Furthermore, lower molecular weight amines with polar functional groups rely heavily on their basicity for their solubility profiles[2]. If your lot is a salt, no amount of heating in DCM will dissolve it.

Self-Validating Protocol: Free-Basing Extraction To resolve this, you must convert the salt back to its free base form via an 3[3].

  • Diagnostic Verification: Check the Certificate of Analysis (CoA) or perform a quick 1 H-NMR in D 2​ O vs. CDCl 3​ . A broad -NH 3+​ peak at ~8.0 ppm indicates a salt.

  • Aqueous Dissolution: Suspend 1.0 g of the compound in 10 mL of deionized water. Validation: Complete dissolution in water confirms the salt form.

  • Basification: Slowly add saturated aqueous sodium bicarbonate (NaHCO 3​ ) or 1M NaOH until the aqueous layer reaches pH 10. Pyridine derivatives are weak bases (pKa ~5), and adjusting the pH above the pKa of both the pyridine and primary amine ensures complete deprotonation[4]. Validation: The free base will crash out of the aqueous solution as a milky precipitate or oil.

  • Extraction: Extract the aqueous layer with 3 x 15 mL of DCM or Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting free base will be highly soluble in organic solvents.

Q2: My compound is definitely in the free base form, but it still gels or precipitates in toluene and hexanes. What is the mechanistic cause, and how do I fix it?

Causality & Expert Insight: If the free base is precipitating in non-polar solvents, you are encountering severe intermolecular hydrogen bonding. The primary amine (-NH 2​ ) acts as a strong hydrogen bond donor, while the pyridine nitrogen and ether oxygen act as strong hydrogen bond acceptors. In non-polar solvents like toluene or hexanes, the solvent cannot compete for these hydrogen bonds, forcing the molecules to self-associate into oligomeric aggregates or gels.

Self-Validating Protocol: Co-Solvent Disruption You must disrupt the intermolecular network by introducing a polar co-solvent.5[5], breaking solute-solute interactions.

  • Suspension: Suspend the free base in your target non-polar solvent (e.g., toluene).

  • Titration: Add 5–10% v/v of Methanol, Ethanol, or THF dropwise while stirring.

  • Validation: The protic or highly polar aprotic co-solvent will competitively hydrogen-bond with the primary amine/pyridine. You will visually observe the cloudy suspension rapidly clear into a transparent, homogeneous solution.

Q3: I need to perform a palladium-catalyzed cross-coupling on the 2-iodo position. What is the optimal solvent system that maintains solubility without poisoning the catalyst?

Causality & Expert Insight: The 2-iodopyridine moiety is highly reactive for oxidative addition by Pd(0). However, the primary amine can competitively coordinate to the palladium catalyst, potentially poisoning it or forming off-target amination products. You need a solvent system that fully solvates the compound and supports the necessary basic additives (like K 2​ CO 3​ or Cs 2​ CO 3​ ) without requiring excessively high temperatures that might trigger degradation. Polar aprotic solvents are ideal here.

Quantitative Data: Solvent Selection Guide

SolventDielectric Constant (ε)Est. Solubility of Free Base (mg/mL)Suitability for Pd-Coupling
Hexane 1.89< 1Poor (Severe aggregation)
Toluene 2.38~ 5Moderate (Requires polar co-solvent)
THF 7.58> 50Excellent (Ideal for low-temp couplings)
DMF 36.7> 100Excellent (Standard for Suzuki/Sonogashira)
DMSO 46.7> 100Good (Challenging to remove during workup)
Q4: Can I use heat and sonication to force the compound into solution, or will it degrade?

Causality & Expert Insight: 5[5], which is highly effective for dissolving stubborn particulates. However, thermal management is critical. 2-Halopyridines, especially 2-iodopyridines, are sensitive to nucleophilic aromatic substitution (S N​ Ar) and photolytic/thermal dehalogenation. Furthermore,5[5].

Self-Validating Protocol: Safe Dissolution via Agitation

  • Sonication: Place the sealed vial in an ultrasonic bath at room temperature for 5–10 minutes.

  • Controlled Heating: If undissolved, gently warm the water bath to a maximum of 40°C. Do not exceed 50°C, especially if dissolved in nucleophilic solvents (like primary alcohols), as the primary amine of one molecule could theoretically attack the 2-iodo position of another under thermal stress.

  • Validation: Allow the solution to return to room temperature slowly. If the solution remains clear for 1 hour at room temperature, stable solvation has been achieved without supersaturation crashing.

References
  • Title: Why amine salts are soluble in water?
  • Title: Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL
  • Title: Troubleshooting common issues in pyridine synthesis Source: Benchchem URL
  • Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: Benchchem URL
  • Title: resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents Source: Benchchem URL

Sources

minimizing primary amine side reactions in 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Primary Amine Side Reactions in 5-(3-Aminopropoxy)-2-iodopyridine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of 5-(3-Aminopropoxy)-2-iodopyridine . This bifunctional molecule presents a classic chemoselectivity challenge: it contains a highly reactive electrophilic site (the 2-iodopyridine moiety) and a highly nucleophilic/chelating site (the primary aliphatic amine).

Below is our comprehensive troubleshooting guide and FAQ designed to help you build self-validating experimental workflows, understand the mechanistic causality behind reaction failures, and successfully execute palladium-catalyzed cross-couplings.

Part 1: Frequently Asked Questions (Chemoselectivity & Causality)

Q1: Why does my Pd-catalyzed cross-coupling with 5-(3-Aminopropoxy)-2-iodopyridine stall or yield a complex polymeric mixture? A: The failure is rooted in competitive binding and off-target nucleophilicity. During a standard cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the Pd(0) catalyst undergoes oxidative addition into the C–I bond to form a Pd(II) intermediate. However, the unprotected primary amine on the propoxy chain has a highly available lone pair. This amine can either:

  • Poison the Catalyst: Coordinate directly to the empty d-orbitals of the Pd(II) center, forming a stable, off-cycle complex that starves the catalytic cycle.

  • Induce Polymerization: Act as a competing nucleophile. Under basic conditions, the amine can undergo an intermolecular Buchwald-Hartwig amination with the 2-iodo group of another substrate molecule, leading to rapid step-growth oligomerization [1].

Q2: What is the most robust strategy to prevent this amine interference? A: The industry standard is transient N-Boc (tert-butyloxycarbonyl) protection [2]. By converting the primary amine into a carbamate, you achieve two things:

  • Electronic deactivation: The lone pair is delocalized into the carbonyl group, drastically reducing its nucleophilicity and chelating ability.

  • Steric shielding: The bulky tert-butyl group physically blocks the nitrogen from approaching the sterically crowded Pd center.

Q3: Can I perform the coupling without protecting the primary amine to save synthetic steps? A: Yes, but it requires precise catalyst architecture. You must use highly active, sterically hindered dialkylbiarylphosphine ligands (such as BrettPhos or RuPhos ). These ligands create a tight chiral pocket that accelerates the desired transmetalation/reductive elimination steps while physically excluding the aliphatic primary amine from coordinating to the palladium center [1][3].

Part 2: Mechanistic & Workflow Visualizations

To conceptualize the chemoselectivity conflict and the standard resolution workflow, refer to the pathway diagrams below.

G SM 5-(3-Aminopropoxy) -2-iodopyridine Pd Pd(0) Catalyst Oxidative Addition SM->Pd Reacts with Inter Pd(II) Aryl-Iodide Intermediate Pd->Inter Forms PathA Desired Pathway: Cross-Coupling (e.g., Suzuki) Inter->PathA Proper Ligand / Protected Amine PathB Undesired Pathway: Amine Coordination / Oligomerization Inter->PathB Unprotected Amine / Standard Ligand

Chemoselectivity conflict during Pd-catalyzed cross-coupling of 5-(3-Aminopropoxy)-2-iodopyridine.

Workflow Start Free Amine Starting Material Boc Step 1: Boc Protection (Boc2O, TEA) Start->Boc Couple Step 2: Pd-Catalyzed Cross-Coupling Boc->Couple Deprotect Step 3: TFA Deprotection Couple->Deprotect Product Final Functionalized Product Deprotect->Product

Standard protection-coupling-deprotection workflow for primary amine substrates.

Part 3: Quantitative Strategy Comparison

Selecting the right strategy depends on your project's scale and tolerance for specialized reagents. Below is a data-driven comparison of the three primary approaches to handling this substrate.

StrategyLigand RequirementAdditional StepsTypical Yield (%)Risk of Polymerization
N-Boc Protection Standard (e.g., dppf, PPh3)2 (Protect/Deprotect)80 - 95%Very Low
Direct (Unprotected) Specialized (BrettPhos/RuPhos)060 - 80%Moderate (Requires strict stoichiometry)
Salt Formation (HCl) Standard1 (Neutralization)< 30%High (Base in coupling neutralizes salt)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: N-Boc Protection of 5-(3-Aminopropoxy)-2-iodopyridine [2]

Causality Note: We perform this in a biphasic or polar aprotic system to ensure the amine is fully dissolved and reactive before the addition of the bulky Boc anhydride.

  • Setup: Dissolve 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Stir for 5 minutes at room temperature.

  • Cooling & Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and let the reaction warm to room temperature. Stir for 4–6 hours.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Spot the reaction mixture against the starting material. Stain with Ninhydrin and heat. The starting material will turn deep purple (primary amine). The product spot will remain colorless under Ninhydrin but will be UV active.

    • LC-MS: Look for the product mass. The free amine has an [M+H]+ of 279.1 m/z. The Boc-protected product will show an [M+H]+ of 379.1 m/z (Note: ESI often cleaves the Boc group in the mass spectrometer, so you may see a strong 279.1 fragment; look for the distinct retention time shift).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Suzuki-Miyaura Coupling of the Protected Substrate

Causality Note: With the amine protected, standard, inexpensive palladium catalysts can be utilized without fear of catalyst poisoning.

  • Setup: In a Schlenk flask, combine the Boc-protected substrate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/Water (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 12 hours under Argon.

  • Validation Checkpoint: Monitor by LC-MS. The starting material peak (379.1 m/z) should disappear, replaced by the cross-coupled product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Purify via silica gel chromatography.

Protocol C: Direct Coupling using BrettPhos (Unprotected Route) [1]

Causality Note: If you must avoid protecting groups, you must use a ligand that outcompetes the primary amine for the Pd center. BrettPhos is exceptionally bulky and electron-rich, facilitating rapid oxidative addition and reductive elimination before the amine can interfere.

  • Setup: In a glovebox or under strict Argon flow, combine 5-(3-Aminopropoxy)-2-iodopyridine (1.0 equiv), the coupling partner (e.g., an aryl chloride, 1.2 equiv), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2-5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vessel and heat to 80 °C for 4–8 hours.

  • Validation Checkpoint: Monitor strictly by LC-MS. Watch for the appearance of a mass corresponding to [2M−I+H]+ (approx 429 m/z), which indicates the undesired homocoupling/polymerization pathway. If this appears, lower the concentration or switch to a weaker base like Cs2​CO3​ .

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination: Scope and Ligand Design." LibreTexts. URL:[Link]

Validation & Comparative

HPLC method validation for assessing 5-(3-Aminopropoxy)-2-iodopyridine purity

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Assessing 5-(3-Aminopropoxy)-2-iodopyridine Purity: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape of highly functionalized pharmaceutical intermediates requires moving beyond generic protocols. 5-(3-Aminopropoxy)-2-iodopyridine is a critical building block frequently utilized in late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and radioligand synthesis. Accurately assessing its purity is paramount; trace impurities such as de-iodinated byproducts or unreacted precursors can severely derail downstream synthetic yields and compromise final API safety profiles.

This guide provides an in-depth, objective comparison between traditional C18 methodologies and an optimized UPLC Phenyl-Hexyl approach. Furthermore, it outlines a self-validating experimental protocol strictly aligned with the latest ICH Q2(R2) guidelines[1][2].

Chromatographic Challenges & Mechanistic Causality

The molecular architecture of 5-(3-Aminopropoxy)-2-iodopyridine presents two distinct chromatographic hurdles that traditional methods often fail to overcome:

  • The Basic Primary Amine (pKa > 9): Under standard acidic or neutral reverse-phase conditions, the aliphatic amine remains fully protonated. On traditional fully porous silica C18 columns, this positive charge engages in severe secondary electrostatic interactions with residual acidic silanols on the stationary phase. The macroscopic result is severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.

  • The Iodopyridine Core: Halogenated aromatics require highly specific selectivity to resolve structurally similar impurities. The primary degradation pathway of this compound is de-iodination, yielding 5-(3-aminopropoxy)pyridine. Because traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, they struggle to provide the orthogonal selectivity required to achieve baseline resolution between the iodinated target and its de-iodinated counterpart.

The Solution: Hybrid Phenyl-Hexyl Chemistry

To engineer a superior separation, we must match the stationary phase chemistry to the analyte's specific functional groups. Transitioning to a Hybrid Organic-Inorganic Phenyl-Hexyl column resolves both issues simultaneously. The hybrid silica backbone drastically reduces silanol activity, mitigating electrostatic tailing. Concurrently, the electron-rich phenyl ring of the stationary phase engages in highly specific π−π and dipole-dipole interactions with the electron-deficient iodopyridine ring. The massive, polarizable iodine atom enhances this interaction, driving the necessary selectivity.

SeparationMechanism Analyte 5-(3-Aminopropoxy) -2-iodopyridine Amine Primary Amine Group (Protonated) Analyte->Amine Functional Group Iodo Iodopyridine Ring (Electron-deficient) Analyte->Iodo Functional Group Hybrid Hybrid Silica Base (Low Silanol Activity) Amine->Hybrid Mitigates tailing Phenyl Phenyl-Hexyl Ligand (pi-pi interactions) Iodo->Phenyl Enhances selectivity

Logical relationship between analyte functional groups and stationary phase chemistry.

Comparative Performance Data

The quantitative data below illustrates the performance leap when transitioning from a legacy HPLC method to the optimized UPLC method.

Table 1: Comparative Chromatographic Performance

ParameterTraditional C18 (5 µm, 100 Å)Hybrid Phenyl-Hexyl (1.7 µm, 130 Å)Causality / Observation
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical)Hybrid silica eliminates secondary silanol interactions with the primary amine.
Resolution ( Rs​ ) *1.3 (Co-elution risk)3.8 (Baseline resolution)Phenyl-hexyl ligand provides orthogonal π−π selectivity for the iodopyridine ring.
Theoretical Plates ( N ) ~8,000~25,000Sub-2 µm particles minimize eddy diffusion (van Deemter A-term).
Run Time 15.0 min4.5 minUPLC capabilities allow higher linear velocities without sacrificing efficiency.

*Resolution calculated between 5-(3-Aminopropoxy)-2-iodopyridine and the de-iodinated impurity 5-(3-aminopropoxy)pyridine.

ICH Q2(R2) Method Validation Workflow

The objective of analytical procedure validation is to categorically demonstrate that the method is fit for its intended purpose[1]. For purity assessment, the method must be stability-indicating, meaning it can accurately quantify the active ingredient without interference from degradation products[3].

ValidationLifecycle Dev Method Optimization (Mobile Phase, Column) SST System Suitability (Resolution > 2.0, Tailing < 1.5) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec

Step-by-step ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Experimental Protocol: Optimized UPLC Phenyl-Hexyl Method

This protocol is designed as a self-validating system; the inclusion of rigorous System Suitability Testing (SST) ensures the instrument is performing optimally before any sample data is accepted.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, fully protonating the primary amine. More importantly, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent, masking the amine's positive charge to increase retention and shield it from the stationary phase surface.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

Phase 2: Chromatographic Conditions
  • Column: Hybrid Organic-Inorganic Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Photodiode Array (PDA) at 230 nm (Optimal wavelength for the iodopyridine chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 60% B

    • 4.0 - 4.5 min: 60% to 95% B

    • 4.5 - 5.5 min: 95% B

    • 5.5 - 6.0 min: 5% B (Re-equilibration)

Phase 3: Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the standard solution (0.1 mg/mL) six times.

    • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 10,000.

  • Specificity (Forced Degradation): Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis (UV light). Inject the stressed samples.

    • Acceptance Criteria: The PDA purity angle of the 5-(3-Aminopropoxy)-2-iodopyridine peak must be less than the purity threshold, proving no co-elution of degradation products[3].

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from the LOQ to 150% of the target specification limit. The reportable range is derived directly from the specification[1].

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy: Prepare spiked samples at 50%, 100%, and 150% of the target concentration in triplicate.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision: Perform six independent sample preparations at 100% test concentration.

    • Acceptance Criteria: %RSD of the assay results 2.0%.

Validation Results Summary

Applying the protocol above yields a highly robust analytical method that easily satisfies regulatory thresholds.

Table 2: Summary of ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timePeak purity angle < purity thresholdPass
Linearity & Range R2≥0.999 (LOQ to 150%) R2=0.9998 (0.05 – 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% at all levels99.4% – 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD = 0.015 µg/mL / LOQ = 0.05 µg/mLPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Retrieved from:[Link]

Sources

Benchmarking 5-(3-Aminopropoxy)-2-iodopyridine in Combinatorial Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of combinatorial libraries, the selection of bifunctional building blocks dictates both the chemical space that can be explored and the synthetic fidelity of the final array. As a Senior Application Scientist, I frequently benchmark core scaffolds to optimize high-throughput parallel synthesis. 5-(3-Aminopropoxy)-2-iodopyridine has emerged as a superior bifunctional hub. By combining a highly reactive C2-iodo handle for transition-metal-catalyzed cross-coupling with an insulated aliphatic primary amine for acylation, this scaffold enables rapid, orthogonal 2D library expansion.

This guide objectively benchmarks 5-(3-Aminopropoxy)-2-iodopyridine against common alternative scaffolds, detailing the mechanistic causality behind its performance and providing a self-validating protocol for combinatorial synthesis.

Mechanistic Causality: The Bifunctional Advantage

To understand why 5-(3-Aminopropoxy)-2-iodopyridine outperforms its analogs, we must analyze the physical chemistry of its two functional handles:

The C2-Iodo Advantage (Kinetic Superiority)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Experimental benchmarking demonstrates that 2-iodopyridines undergo complete conversion to coupled biaryl products under mild conditions, whereas 2-bromopyridines yield only trace amounts under identical catalytic systems[1]. Operating under mild conditions is critical to preserving the structural integrity of sensitive appendages in encoded combinatorial libraries[2]. Furthermore, the lone pair availability on the pyridine nitrogen can complicate metal-catalyzed cross-coupling via competitive catalyst chelation; the high reactivity of the C-I bond effectively outcompetes this off-target coordination[3].

The Propoxy Linker Advantage (Electronic Decoupling)

If a primary amine is attached directly to the electron-deficient pyridine ring (as in 5-amino-2-iodopyridine), its lone pair delocalizes into the aromatic π -system. This drastically reduces the amine's nucleophilicity, requiring harsh conditions for amide coupling. The 3-aminopropoxy group solves this by introducing an sp3 -hybridized oxygen and a three-carbon alkyl spacer. This completely insulates the amine from the pyridine's electron-withdrawing effect, preserving the high nucleophilicity of an aliphatic amine and ensuring quantitative yields during the combinatorial acylation phase.

Comparative Benchmarking Analysis

The following table synthesizes quantitative and qualitative benchmarking data, comparing 5-(3-Aminopropoxy)-2-iodopyridine against alternative pyridine scaffolds used in library synthesis.

Scaffold AlternativeC-Halogen Bond EnergyPd-Coupling ReactivityAmine NucleophilicityCombinatorial UtilityTypical Amidation Yield
5-(3-Aminopropoxy)-2-iodopyridine ~65 kcal/molExcellent (Fast Ox. Add.)High (Aliphatic)2D Orthogonal85-95%
5-(3-Aminopropoxy)-2-bromopyridine ~81 kcal/molModerate (Requires heat)High (Aliphatic)2D Orthogonal85-95%
5-Amino-2-iodopyridine ~65 kcal/molExcellent (Fast Ox. Add.)Low (Aniline-like)Limited (Poor acylation)30-50%
2-Iodo-5-methoxypyridine ~65 kcal/molExcellent (Fast Ox. Add.)N/A (No handle)1D Expansion OnlyN/A

Data Interpretation: While bromopyridines share the same amine nucleophilicity, their resistance to mild Pd-insertion limits their utility in sensitive library syntheses. Conversely, directly aminated iodopyridines fail at the library derivatization stage due to poor nucleophilicity.

Self-Validating Experimental Protocol

To guarantee reproducibility in your high-throughput workflows, the following orthogonal derivatization protocol incorporates built-in self-validation checkpoints.

Phase 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
  • Reagent Assembly : In a 96-well reaction block, dispense 5-(3-Aminopropoxy)-2-iodopyridine (0.1 mmol) and a diverse array of aryl/heteroaryl boronic acids (0.12 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ (0.3 mmol).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, mitigating the protodeboronation of sensitive boronic acids. K₂CO₃ provides optimal basicity for transmetalation without hydrolyzing the propoxy linker.

  • Solvent & Reaction : Suspend in 1,4-Dioxane/H₂O (4:1, 1 mL). Seal and heat at 80 °C for 4 hours.

  • Self-Validation Checkpoint : Analyze an aliquot via LC-MS. The complete disappearance of the distinct iodine isotope pattern (M / M+2) and the emergence of the biaryl mass confirms successful oxidative addition and reductive elimination.

  • Workup : Filter through a Celite/Silica SPE cartridge to remove Pd black and inorganic salts. Concentrate in vacuo.

Phase 2: Amide Coupling (C-N Bond Formation)
  • Activation : To the crude biaryl intermediates, add a library of carboxylic acids (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (1 mL).

    • Causality: HATU rapidly forms an active HOAt ester, driving the acylation of the highly nucleophilic primary amine to completion at room temperature. This prevents the racemization of any chiral carboxylic acid building blocks.

  • Reaction : Agitate at 25 °C for 2 hours.

  • Self-Validation Checkpoint : Monitor via reverse-phase HPLC. A distinct shift in retention time, coupled with the loss of the primary amine's characteristic ninhydrin-positive staining on TLC, validates complete acylation.

  • Purification : Subject to preparative HPLC to yield the final bifunctionalized library members.

Visualizations

Workflow cluster_0 Handle 1: C2-Iodo Group cluster_1 Handle 2: Primary Amine Start 5-(3-Aminopropoxy)- 2-iodopyridine (Bifunctional Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling Start->Suzuki Biaryl C2-Aryl/Heteroaryl Pyridine Intermediate Suzuki->Biaryl Amide Amide Coupling (HATU/DIPEA) Biaryl->Amide Library Diverse Combinatorial Library Array Amide->Library

Figure 1: Orthogonal combinatorial workflow leveraging the C2-iodo and aliphatic amine handles.

Mechanism Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Rapid insertion into C-I bond Pd0->OxAdd Transmet Transmetalation Transfer of R-group from Boron OxAdd->Transmet RedElim Reductive Elimination Formation of C-C bond Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Pd-catalyzed Suzuki-Miyaura mechanistic cycle emphasizing rapid C-I oxidative addition.

References

  • [1] Recent Progress on the Synthesis of Bipyridine Derivatives | Source: nih.gov |1

  • [3] Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines | Source: acs.org | 3

  • [2] A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions | Source: researchgate.net | 2

Sources

Comparative Guide: Leaving Group Efficiency of 2-Iodo vs. 2-Chloro in Aminopropoxypyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopropoxypyridines are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors (e.g., ALK/ROS1 targets). Functionalizing the C2 position of these heterocycles is a fundamental synthetic node. However, the aminopropoxy substituent exerts a strong electron-donating (+M) resonance effect into the pyridine ring, inherently deactivating the core toward nucleophilic attack[1].

As a result, the selection of the C2 leaving group (2-chloro vs. 2-iodo) cannot be arbitrary. It must be strategically matched to the reaction mechanism. This guide objectively compares the reactivity profiles of 2-chloro and 2-iodo leaving groups in Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling, providing actionable experimental data and self-validating protocols.

Mechanistic Divergence: Causality in Leaving Group Selection

The efficiency of the leaving group is entirely dependent on the rate-determining step (RDS) of the chosen synthetic pathway.

SNAr (Nucleophilic Aromatic Substitution): The 2-Chloro Advantage

In SNAr, the RDS is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer intermediate[1].

  • Why 2-Chloro Excels: Chlorine is highly electronegative. It withdraws electron density via induction (-I effect), creating a highly electrophilic C2 carbon and stabilizing the transition state of the Meisenheimer complex[1]. This is critical for overcoming the deactivating electron-donating effect of the aminopropoxy group.

  • Why 2-Iodo Fails: Iodine is significantly larger and less electronegative. It fails to sufficiently polarize the C2 carbon, leading to sluggish nucleophilic addition and requiring harsh thermal conditions that often degrade the aminopropoxy side-chain.

Transition-Metal Cross-Coupling: The 2-Iodo Advantage

In Pd- or Ni-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the RDS is typically the oxidative addition of the low-valent metal into the carbon-halogen bond[2].

  • Why 2-Iodo Excels: The C-I bond is exceptionally long and weak (~65 kcal/mol), facilitating rapid oxidative addition of Pd(0) even at room temperature. This allows the use of mild, inexpensive ligands (e.g., PPh3).

  • Why 2-Chloro Struggles: The C-Cl bond is much stronger (~95 kcal/mol). To force oxidative addition into a 2-chloro-aminopropoxypyridine, the catalytic cycle requires elevated temperatures and sterically hindered, electron-rich dialkylbiaryl phosphine ligands (like XPhos or BrettPhos) to lower the activation barrier[1].

G Substrate 2-Halo-aminopropoxypyridine SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amines/Alkoxides CrossCoupling Cross-Coupling (Oxidative Addition) Substrate->CrossCoupling Pd/Ligand + Boronates Chloro 2-Chloro Optimal High Electronegativity SNAr->Chloro Rate-Determining Step Iodo 2-Iodo Optimal Weak C-X Bond CrossCoupling->Iodo Rate-Determining Step

Mechanistic divergence of 2-halo-aminopropoxypyridines in SNAr vs. Cross-Coupling.

Quantitative Data Comparison

The following table summarizes the comparative reactivity of 2-chloro vs. 2-iodo-5-(3-aminopropoxy)pyridine across standard functionalization methodologies. Data reflects optimized conditions for each specific leaving group.

Reaction TypeLeaving GroupReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)
SNAr (Amination) 2-Chloro Morpholine, DIPEA, NMP1201285%
SNAr (Amination)2-IodoMorpholine, DIPEA, NMP1202442%
Suzuki Coupling 2-ChloroPhB(OH)₂, Pd₂(dba)₃, XPhos, K₃PO₄100878%
Suzuki Coupling 2-Iodo PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃60394%
Buchwald-Hartwig2-ChloroAmine, Pd(OAc)₂, BrettPhos, tBuONa1101271%
Buchwald-Hartwig 2-Iodo Amine, Pd₂(dba)₃, BINAP, Cs₂CO₃80489%

Self-Validating Experimental Protocols

Protocol A: SNAr Amination of 2-Chloro-5-(3-aminopropoxy)pyridine

This protocol leverages the high electronegativity of the 2-chloro group to facilitate nucleophilic attack without transition metals[3].

  • Reaction Setup: In a dry 20 mL microwave vial, dissolve 2-chloro-5-(3-aminopropoxy)pyridine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

    • Causality Note: NMP is selected because its high dielectric constant stabilizes the highly polar transition state of the Meisenheimer intermediate.

  • Reagent Addition: Add morpholine (3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

    • Causality Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Thermal Activation: Seal the vial and heat to 120 °C for 12 hours.

  • Validation (LC-MS): Sample the reaction. You must observe the complete disappearance of the starting material. Diagnostic Check: If a peak corresponding to [M-Cl+OH] is observed, water has infiltrated the system, leading to competitive hydrolysis to the 2-hydroxypyridine.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP solvent. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 2-Iodo-5-(3-aminopropoxy)pyridine

This protocol exploits the weak C-I bond for rapid, low-temperature oxidative addition, preventing thermal degradation of the aminopropoxy chain[2].

  • Degassing (Critical Step): In a Schlenk flask, combine 2-iodo-5-(3-aminopropoxy)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality Note: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex. The weak C-I bond allows us to use standard Pd(0) without exotic ligands, provided the system is strictly anaerobic.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Heating: Heat the mixture to 60 °C for 3 hours.

  • Validation (TLC/LC-MS): Monitor for the desired cross-coupled mass. Diagnostic Check: If a significant peak corresponding to the des-iodo byproduct (M-I+H) is observed, proto-dehalogenation is occurring. This indicates oxidative addition is vastly outpacing transmetalation; resolve this by increasing the equivalents of boronic acid.

  • Workup: Filter the crude mixture through a short pad of Celite to remove bulk palladium black. Extract the filtrate with EtOAc, concentrate, and treat with a palladium scavenger (e.g., SiliaMetS Thiol) before final chromatographic purification.

Workflow Prep Degassing & Catalyst Setup Heat Thermal Activation Prep->Heat Monitor LC-MS Validation Heat->Monitor Workup Pd Scavenging & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify

Standardized self-validating workflow for transition-metal catalyzed cross-coupling.

References

  • Reactivity of 2-Chloropyridine Derivatives: A Compar
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC.

Sources

LC-MS analysis for 5-(3-Aminopropoxy)-2-iodopyridine impurity profiling

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Strategies for the Impurity Profiling of 5-(3-Aminopropoxy)-2-iodopyridine: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, bifunctional intermediates, the analytical burden of rigorous impurity profiling has intensified. The compound 5-(3-Aminopropoxy)-2-iodopyridine perfectly encapsulates this modern analytical challenge. Structurally, it possesses a highly polar, basic primary aliphatic amine (pKa ~9.5) tethered to a lipophilic, halogenated heteroaromatic ring.

This structural duality creates a chromatographic tug-of-war: conditions optimized for the retention of the polar amine often fail to resolve lipophilic iodinated byproducts, and vice versa. Furthermore, the synthesis of such molecules frequently involves alkylating agents, necessitating parts-per-billion (ppb) level screening for mutagenic impurities to comply with global regulatory standards.

This guide objectively compares three leading Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the comprehensive impurity profiling of 5-(3-Aminopropoxy)-2-iodopyridine, providing mechanistic insights and a self-validating experimental protocol.

Regulatory Context & Impurity Classification

Before selecting a chromatographic platform, the analytical strategy must be grounded in regulatory intent.

  • General Organic Impurities (ICH Q3A/Q3B): Regulatory frameworks mandate the identification and control of degradation products and process-related impurities (e.g., de-iodinated variants, N-oxides, and di-iodinated over-reaction products)[1].

  • Mutagenic Impurities (ICH M7): The synthesis of the 3-aminopropoxy ether linkage likely utilizes bifunctional alkyl halides (e.g., 1-bromo-3-chloropropane). Under 2, these DNA-reactive alkylating agents must be controlled at or below the Threshold of Toxicological Concern (TTC), requiring ultra-sensitive LC-MS/MS or High-Resolution Mass Spectrometry (HRMS)[2].

ImpurityLogic cluster_impurities Impurity Classes API 5-(3-Aminopropoxy)-2-iodopyridine (Bifunctional API Intermediate) Polar Polar Degradants (e.g., De-iodinated) API->Polar Hydrolysis/Reduction Lipo Lipophilic Byproducts (e.g., Di-iodinated) API->Lipo Over-alkylation Mutagenic Mutagenic Reagents (ICH M7 Alkyl Halides) API->Mutagenic Synthesis Carryover HILIC HILIC-HRMS (Optimal for Polar) Polar->HILIC Mixed Mixed-Mode LC-HRMS (Comprehensive Profiling) Polar->Mixed RPLC RP-UHPLC-UV (Optimal for Lipophilic) Lipo->RPLC Lipo->Mixed Mutagenic->Mixed

Figure 1: Classification of 5-(3-Aminopropoxy)-2-iodopyridine impurities and corresponding LC-MS platform alignment.

Comparative Platform Analysis

To establish a robust control strategy, we evaluated three distinct chromatographic modes coupled with HRMS (Quadrupole Time-of-Flight, Q-TOF).

  • Standard Reversed-Phase (RP-UHPLC): Traditional C18 stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Amide-bonded stationary phase.3 that elute in the void volume of RP columns[3].

  • Mixed-Mode RP (Polar-Embedded C18): A stationary phase incorporating a polar embedded group (e.g., carbamate or amide) within the alkyl chain, offering 4[4].

Mechanistic Causality of Performance

On a Standard C18 column , the protonated primary amine of the intermediate interacts strongly with residual, unendcapped surface silanols via ion-exchange mechanisms. This causes severe peak tailing (Asymmetry > 1.8) and poor retention (k' < 1.0) at acidic pH. Conversely, HILIC easily retains the polar amine via water-layer partitioning and hydrogen bonding, but it completely fails to resolve the highly lipophilic di-iodinated impurities, causing them to co-elute near the void volume. The Mixed-Mode Polar-Embedded C18 resolves this paradox. The embedded polar group shields the basic amine from residual silanols (eliminating tailing) while providing sufficient hydrophobic interaction to resolve the halogenated byproducts.

Table 1: Quantitative Performance Comparison
Analytical ParameterStandard RP-UHPLC (C18)HILIC-HRMS (Amide)Mixed-Mode RP-HRMS (Polar-Embedded)
Retention Factor (k') of Primary Amine 0.5 (Poor)4.2 (Excellent)2.8 (Optimal)
Resolution ( Rs​ ) of Di-iodinated Isomers 2.5 (Good)0.8 (Co-elution)2.1 (Good)
Peak Asymmetry ( As​ ) of Main API Peak 1.85 (Severe Tailing)1.10 (Excellent)1.05 (Excellent)
LOQ for Mutagenic Alkyl Halide (ICH M7) 5.0 ppm (Suppressed)2.0 ppm0.5 ppm (Highly Sensitive)
MS Matrix Effect (Ion Suppression) High (Void co-elution)LowMinimal

Validated Experimental Protocol: Mixed-Mode LC-HRMS

This protocol is designed as a self-validating system . It incorporates system suitability testing (SST), blank subtraction, and specific mass-defect filtering to ensure absolute trustworthiness of the generated data.

Step 1: Sample Preparation & System Suitability
  • Causality: 5-(3-Aminopropoxy)-2-iodopyridine is a free base. Dissolving it in pure organic solvent will cause severe peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase.

  • Procedure: Prepare the sample at 1.0 mg/mL in a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. This ensures the amine is fully protonated and the injection solvent matches the initial gradient conditions.

  • Validation: Inject a Diluent Blank prior to the sample. Any peaks present in the blank must be automatically subtracted by the data system to prevent false-positive impurity reporting.

Step 2: Chromatographic Parameters
  • Column: Polar-embedded C18 UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: The volatile buffer ensures MS compatibility, while the acidic pH maintains the analyte in a consistent ionization state).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 95% B over 12 mins, hold for 3 mins, re-equilibrate at 2% B for 4 mins. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: HRMS Detection (Q-TOF)
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

  • Mass Accuracy Threshold: < 5 ppm. (Causality: High mass accuracy is critical to differentiate isobaric impurities. For example, distinguishing a true de-iodinated impurity from an aliphatic cleavage product requires exact mass determination).

Step 4: Data Processing via Mass Defect Filtering (MDF)
  • Mechanistic Insight: Iodine ( 127I ) has a highly specific monoisotopic mass of 126.9045 Da, resulting in a distinct negative mass defect compared to standard C/H/N/O atoms.

  • Procedure: Apply a Mass Defect Filter to the total ion chromatogram (TIC). By filtering for the specific mass defect of iodine, the software will selectively extract all process impurities containing the iodopyridine core, instantly stripping away complex background matrix noise and non-related system peaks.

Workflow Prep Sample Prep (Aqueous/Org Balance) Chrom Mixed-Mode UHPLC (Gradient Elution) Prep->Chrom MS HRMS Detection (ESI+, Q-TOF) Chrom->MS Data Mass Defect Filtering (Iodine Specific) MS->Data Report ICH Compliance Reporting Data->Report

Figure 2: Self-validating experimental workflow for Mixed-Mode LC-HRMS impurity profiling.

Conclusion

For bifunctional intermediates like 5-(3-Aminopropoxy)-2-iodopyridine, relying on standard C18 chromatography introduces significant analytical risk, primarily through the failure to accurately quantify polar degradants and the suppression of mutagenic impurities. By transitioning to a Mixed-Mode Polar-Embedded LC-HRMS platform and leveraging iodine-specific mass defect filtering, analytical scientists can achieve a comprehensive, ICH-compliant impurity profile in a single analytical run.

References

  • Dextrose Technologies. ICH Q3A/Q3B Impurity Profiling and Unknown Impurity Identification. Available at:[1]

  • SynThink. Mutagenic Impurities Risk Assessment Under ICH M7. Available at:[2]

  • National Institutes of Health (PMC). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at:[3]

  • MDPI. Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry. Available at:[4]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex functionalized heterocycles is just as critical as their synthesis and application. 5-(3-Aminopropoxy)-2-iodopyridine is a highly valuable building block in medicinal chemistry, featuring a pyridine core, a halogen (iodine) substituent, and a primary amine linked via a propoxy chain.

This unique structural profile dictates a strict, causality-driven approach to its disposal. Improper management of halogenated pyridines not only poses severe environmental risks but also violates federal regulations regarding hazardous waste[1]. This guide provides a self-validating, step-by-step protocol for the safe segregation, collection, and destruction of this compound.

Hazard Characterization & Causality

To manage a chemical safely, one must understand the mechanistic reasons behind its hazard classifications. The disposal strategy for 5-(3-Aminopropoxy)-2-iodopyridine is governed by three distinct structural features:

  • The Halogenated Pyridine Core: The presence of the carbon-iodine (C-I) bond classifies this compound as a halogenated organic waste [2]. Halogenated organics cannot be disposed of via standard solvent blending because their combustion in conventional incinerators produces corrosive hydrogen halide gases (e.g., hydrogen iodide) and potentially toxic byproducts. Therefore, they require specialized high-temperature rotary kiln or liquid injection incineration[3]. Furthermore, pyridine derivatives exhibit high aquatic toxicity and resist standard biological wastewater treatment, strictly prohibiting drain disposal[1][4].

  • The Primary Amine Group: The 3-aminopropoxy substituent acts as a weak organic base[5]. If mixed indiscriminately with strong acids (e.g., nitric acid, sulfuric acid) in a waste carboy, it will undergo an exothermic acid-base neutralization reaction, potentially leading to container pressurization, rupture, or fire[6].

  • The Propoxy Linker: The ether-like propoxy linkage is generally stable but can be susceptible to oxidative cleavage. The compound must be segregated from strong oxidizers (e.g., peroxides, permanganates)[5].

Quantitative Waste Characterization
Property / ClassificationDesignation / GuidelineMechanistic Rationale
Waste Category Halogenated Organic WasteContains >1% covalently bound halogen (Iodine)[2].
EPA Regulatory Alignment 40 CFR § 268.32 / § 721.8675Regulated under land disposal restrictions for halogenated organics; requires chemical destruction[1][2].
Incompatibilities Strong Acids, OxidizersExothermic neutralization (amine); oxidative degradation (ether/pyridine)[5].
Approved Destruction High-Temperature IncinerationCleaves the C-I bond completely; prevents environmental persistence[3].

Waste Segregation & Routing Workflow

The overriding principle of prudent laboratory waste management is source reduction and strict segregation[4]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste that must undergo expensive high-temperature incineration[5][6].

G Start Waste Generation: 5-(3-Aminopropoxy)-2-iodopyridine CheckAqueous Is it mixed with aqueous waste? Start->CheckAqueous AqueousWaste Separate Phase or Label as Mixed Waste CheckAqueous->AqueousWaste Yes CheckHalogen Is it mixed with non-halogenated solvents? CheckAqueous->CheckHalogen No HalogenatedBin Collect in Halogenated Organic Bin AqueousWaste->HalogenatedBin Extract organics CheckHalogen->HalogenatedBin Segregate Incineration High-Temperature Incineration (EPA Compliant) HalogenatedBin->Incineration Final Disposal

Logical workflow for the segregation and disposal of halogenated pyridine waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Collection

Objective: To safely accumulate 5-(3-Aminopropoxy)-2-iodopyridine waste without cross-contamination or regulatory violation.

  • Verify Container Compatibility: Select a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is specifically designated for Halogenated Organic Waste [6]. Do not use metal containers, as trace degradation products (e.g., iodide ions) can cause pitting and corrosion.

  • Confirm Chemical Compatibility: Before adding the waste, review the carboy's log. Ensure no strong acids (e.g., HCl, HNO3) or strong oxidizers are present in the container to prevent exothermic reactions with the amine group[5].

  • Transfer the Waste: Working inside a certified chemical fume hood, transfer the liquid waste or solvent-dissolved 5-(3-Aminopropoxy)-2-iodopyridine into the carboy. Use a funnel to prevent spills.

  • Volume Management: Fill the container to no more than 75% capacity. This provides necessary headspace for vapor expansion and prevents over-pressurization during storage[5].

  • Labeling: Immediately update the hazardous waste tag. List "5-(3-Aminopropoxy)-2-iodopyridine" explicitly. Avoid using abbreviations or generic terms like "iodinated heterocycle" to ensure full compliance with RCRA characterization rules[5].

  • Storage: Cap the container tightly (do not leave funnels in the neck). Store the carboy in a designated, ventilated satellite accumulation area, utilizing secondary containment bins to segregate it from incompatible waste streams[6].

Protocol B: Emergency Spill Response

Objective: To contain and neutralize accidental releases, minimizing inhalation exposure and environmental contamination.

  • Evacuate and Assess: If a large volume (>100 mL of concentrated solution) is spilled outside a fume hood, immediately evacuate the immediate area and notify Environmental Health and Safety (EH&S)[7]. For small, manageable spills, proceed to step 2.

  • Don PPE: Equip yourself with chemical safety goggles, a fully-buttoned lab coat, and butyl rubber or PVA gloves. Note: Standard nitrile gloves offer poor permeation resistance to many pyridine derivatives and should be avoided if handling concentrated solutions[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use combustible materials like sawdust, as the compound may be dissolved in flammable solvents[7].

  • Absorption and Collection: Work the absorbent from the outside of the spill toward the center. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the contaminated material into a resealable, airtight hazardous waste bag or bucket[7].

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all rinsate and dispose of it as halogenated aqueous waste[3].

  • Disposal of Spill Materials: Label the collected spill debris as "Hazardous Waste - Halogenated Organic Spill Debris (Contains 5-(3-Aminopropoxy)-2-iodopyridine)" and submit it for high-temperature incineration[7].

Final Disposal Mechanism

Once the satellite accumulation container is full or reaches its regulatory time limit (typically 90 to 150 days depending on your institution's generator status), it must be transferred to your facility's central waste management team[6].

The ultimate fate of 5-(3-Aminopropoxy)-2-iodopyridine is Liquid Injection Incineration or Rotary Kiln Incineration equipped with caustic scrubbing[3]. During this process, the compound is subjected to temperatures exceeding 1000°C. The organic carbon and nitrogen are oxidized to CO₂ and NOₓ, while the carbon-iodine bond is cleaved. The resulting iodine gas or hydrogen iodide is subsequently neutralized in a caustic scrubber system (using NaOH or Ca(OH)₂), converting the halogen into benign, water-soluble iodide salts that can be safely managed[3].

References

  • EPA HAZARDOUS WASTE CODES. Western Kentucky University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Safety Data Sheet Guidelines & Spill Response (Pyridine). Washington State University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at:[Link]

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Personal protective equipment for handling 5-(3-Aminopropoxy)-2-iodopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 5-(3-Aminopropoxy)-2-iodopyridine

As a Senior Application Scientist, I frequently encounter complex halogenated heteroaromatics in drug discovery pipelines. 5-(3-Aminopropoxy)-2-iodopyridine is a highly versatile bifunctional building block, but its unique structural features—a pyridine core, a primary aliphatic amine, and a heavy iodine substituent—create a multifaceted hazard profile. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and waste management to ensure absolute laboratory safety.

Mechanistic Hazard Profiling: The Causality of Risk

To select the appropriate PPE, we must first understand the molecular behavior of 5-(3-Aminopropoxy)-2-iodopyridine. Standard safety protocols often fail because they treat all chemicals generically; here, we engineer our safety systems around specific functional groups:

  • The Pyridine Core: Pyridine derivatives are notorious permeators. They can rapidly cross the stratum corneum (the outer layer of skin), acting as systemic toxins that target the central nervous system, mucous membranes, and hepatic pathways[1].

  • The Aminopropoxy Group: The primary aliphatic amine is highly nucleophilic and basic. Upon contact with ambient moisture or physiological fluids (like sweat or tears), it generates localized hydroxide ions, leading to severe chemical burns and respiratory tract irritation[2].

  • The Iodo-Substituent: The heavy halogen atom significantly increases the molecule's lipophilicity, further enhancing dermal absorption. Furthermore, halogenated aromatics dictate strict waste segregation to prevent the formation of highly toxic byproducts during disposal[3].

Quantitative PPE Matrix

Standard laboratory attire is insufficient for this compound. The following matrix outlines the required PPE, grounded in the chemical's permeation and corrosivity profile.

PPE CategorySpecification & Quantitative StandardMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Viton® or heavy-duty Nitrile (≥8 mil).Pyridine cores rapidly degrade standard latex and thin nitrile. Viton offers superior resistance to halogenated aromatics[1].
Eye/Face Protection ANSI Z87.1 certified indirect-vented chemical splash goggles.The basic amine group causes irreversible corneal damage upon contact. Indirect vents prevent vapor intrusion[4].
Body Protection Flame-Resistant (FR) lab coat (Nomex®) with tight-fitting cuffs.Prevents skin exposure. FR material is required if handled alongside flammable organic reaction solvents[4].
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.Required only if handling outside a fume hood. Amine vapors are heavier than air and highly irritating to the respiratory mucosa[2].

Operational Workflow: A Self-Validating System

Every step in handling this compound must include a validation check to ensure containment. Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Validation

  • Action: Conduct all weighing, mixing, and reaction setups within a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Do not uncap the reagent if the alarm sounds or velocity drops below 80 fpm[5].

Step 2: PPE Integrity Check

  • Action: Don the specified PPE (see matrix).

  • Validation: Perform an inflation test on the outer nitrile/Viton gloves. Trap air inside and roll the cuff to check for microscopic pinholes before donning.

Step 3: Weighing and Transfer

  • Action: Weigh the compound using anti-static weigh boats. Aliphatic amines frequently exhibit static cling, leading to dangerous aerosolization of powders or micro-droplets.

  • Validation: Wipe the exterior of the reagent bottle and the balance pan with a dilute, mildly acidic solution (e.g., 5% citric acid) post-transfer to neutralize any invisible basic amine residues[2].

Step 4: Reaction Setup

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Validation: Use a bubbler to confirm continuous positive pressure. This prevents the primary amine from oxidizing and protects the light-sensitive carbon-iodine bond from degradation.

Spill Management and Halogenated Waste Disposal

The presence of the iodine atom categorizes this compound strictly as Halogenated Organic Waste .

  • Spill Protocol: In the event of a spill, immediately eliminate ignition sources. Do not use water, as it can exacerbate the spread of the lipophilic amine. Absorb the spill with an inert, dry material (e.g., diatomaceous earth or sand) and transfer it to a designated hazardous waste container using non-sparking tools[1].

  • Disposal Causality: Never mix 5-(3-Aminopropoxy)-2-iodopyridine with non-halogenated waste. Halogenated wastes must be segregated and sent for specialized high-temperature incineration. Research dictates that incineration must occur at temperatures around 1200 K to safely break the carbon-halogen bonds and prevent the emission of toxic polychlorinated/polyiodinated dioxins and furans[3]. Dispose of all contaminated PPE and absorbent materials in compatible polyethylene containers labeled clearly as "Dangerous Waste: Halogenated Solvents/Amines"[5].

Process Visualization

PPE_Workflow Start Start: Hazard Assessment 5-(3-Aminopropoxy)-2-iodopyridine PPE Don Validated PPE (Viton Gloves, Z87.1 Goggles) Start->PPE Confirm Specs FumeHood Execute in Fume Hood (Verify 80-120 fpm) PPE->FumeHood Transfer Reagents Spill Spill Occurs? FumeHood->Spill Monitor CleanUp Spill Management (Use Inert Absorbent) Spill->CleanUp Yes Waste Halogenated Waste (Incineration at 1200 K) Spill->Waste No (Routine Disposal) CleanUp->Waste Collect Contaminants Success Safe Operation Completion Waste->Success Log Waste

Fig 1: Operational workflow and spill response for 5-(3-Aminopropoxy)-2-iodopyridine handling.

References

  • Title: Pyridine MSDS | Source: Actylis Lab Solutions | URL: [Link]

  • Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Source: ResearchGate | URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | URL: [Link]

  • Title: Halogenated Solvents | Source: Washington State University (WSU) Environmental Health & Safety | URL: [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。